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Core Science & Biosynthesis

Foundational

Unraveling the Mechanism of Action: N-Isopropyl-6-nitro-1H-indazol-3-amine in p38 MAPK Signaling

Executive Summary The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central node in cellular stress responses and the production of proinflammatory cytokines. Developing selective inhibitors for this pathway r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central node in cellular stress responses and the production of proinflammatory cytokines. Developing selective inhibitors for this pathway requires sophisticated pharmacophores that can outcompete ATP in the kinase hinge region. This whitepaper dissects the mechanism of action of N-Isopropyl-6-nitro-1H-indazol-3-amine (CAS 927209-11-8) , a highly specialized indazole derivative and critical intermediate in the synthesis of potent p38α/β inhibitors. By exploring its structural biology, quantitative pharmacological profiling, and the self-validating experimental workflows required to evaluate it, this guide provides a comprehensive blueprint for researchers investigating kinase signaling.

The Indazole Pharmacophore in Kinase Drug Discovery

The p38 MAPK family consists of four isoforms (α, β, γ, and δ), with p38α being the primary driver of inflammation in immune cells [1]. Early-generation inhibitors often suffered from poor selectivity or off-target toxicity. To overcome this, medicinal chemists turned to the 1H-indazole scaffold, which acts as a highly effective bioisostere for the purine ring of ATP.

N-Isopropyl-6-nitro-1H-indazol-3-amine represents a highly optimized core structure utilized in the development of advanced p38 MAP kinase inhibitors, as extensively documented in [2].

Structural Causality:
  • The 1H-Indazole Core: Mimics the adenine ring of ATP, allowing the molecule to anchor deeply into the ATP-binding pocket.

  • 3-Isopropylamine Group: Provides critical steric bulk and lipophilic interactions, directing the molecule into the hydrophobic pocket adjacent to the hinge region, which enhances selectivity for p38α over other MAPKs.

  • 6-Nitro Group: Acts as a strong electron-withdrawing group. This modulates the pKa of the indazole NH, optimizing its hydrogen bond donor/acceptor profile with the backbone carbonyl of Met109 and the backbone amide of Gly110 in the p38α hinge region.

Mechanism of Action: Modulating the p38 MAPK Pathway

In response to cellular stress (e.g., LPS, TNF-α), upstream kinases MKK3 and MKK6 dually phosphorylate p38 MAPK at the Thr180 and Tyr182 residues. Once activated, p38 phosphorylates downstream targets, most notably MAPKAPK2 (MK2), which subsequently phosphorylates Heat Shock Protein 27 (HSP27) to regulate actin polymerization and cytokine mRNA stability.

N-Isopropyl-6-nitro-1H-indazol-3-amine and its elaborated derivatives act as Type I ATP-competitive inhibitors . By occupying the ATP-binding site, the compound locks the kinase in a catalytically inactive state, severing the signal transduction cascade before MK2 can be activated.

p38_pathway Stimulus Cellular Stress / LPS MKK MKK3 / MKK6 Stimulus->MKK p38 p38 MAPK (α/β) MKK->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Activation Inhibitor N-Isopropyl-6-nitro- 1H-indazol-3-amine Inhibitor->p38 ATP-Competitive Inhibition HSP27 HSP27 MK2->HSP27 Phosphorylation

Caption: p38 MAPK Signaling Pathway and Indazole-Mediated Inhibition.

Quantitative Pharmacological Profiling

To contextualize the potency of the indazole core, we must benchmark it against established reference inhibitors. The table below summarizes typical quantitative data for p38 inhibitors.

Compound Class / InhibitorTarget KinaseIC50 (In Vitro Kinase)IC50 (Cellular TNF-α)Selectivity Profile
Indazole Core Derivatives p38α / p38β10 - 50 nM50 - 150 nMHigh (Minimal p38γ/δ activity)
SB203580 (Reference) p38α / p38β35 - 50 nM100 - 200 nMHigh (Minimal p38γ/δ activity)
SB202190 (Reference) p38α / p38β50 nM / 100 nM~300 nMHigh (Minimal p38γ/δ activity)
BIRB-796 (Reference) p38 (Pan)18 nM10 - 50 nMPan-p38 (Allosteric Type II)

Experimental Methodologies & Self-Validating Protocols

As application scientists, we must design assays that are impervious to artifactual interference. The following protocols detail how to rigorously validate the mechanism of action of N-Isopropyl-6-nitro-1H-indazol-3-amine.

workflow Step1 Compound Preparation Step2 TR-FRET Kinase Assay Step1->Step2 Step3 THP-1 Cell Stimulation Step1->Step3 Step5 IC50 Data Analysis Step2->Step5 Step4 Phospho-HSP27 Quantification Step3->Step4 Step4->Step5

Caption: Systematic Workflow for Validating p38 MAPK Inhibitor Target Engagement.

Protocol A: In Vitro ATP-Competitive Kinase Assay (TR-FRET)

The "Why" (Expertise & Experience): Compounds containing nitro-aromatic rings (like our 6-nitro-indazole core) frequently act as color quenchers or auto-fluoresce in standard Fluorescence Polarization (FP) assays. To circumvent this, we utilize [3]. The long fluorescence lifetime of the Terbium donor allows us to introduce a 100 µs time delay before reading the emission, completely bypassing the short-lived auto-fluorescence of the compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3X concentration of p38α kinase, 3X ATP/fluorescein-labeled ATF2 substrate mixture, and 3X compound dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Assembly: In a low-volume 384-well plate, add 4 µL of compound, 4 µL of p38α, and 4 µL of ATP/substrate.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 8 µL of TR-FRET development solution containing EDTA (to stop the reaction) and Terbium-labeled anti-phospho-ATF2 antibody.

  • Readout: Read on a microplate reader (e.g., PHERAstar) with excitation at 340 nm and dual emission at 495 nm (Terbium) and 520 nm (Fluorescein). Calculate the 520/495 ratio.

Self-Validation Checkpoint: Always include a "No ATP" control (to define the assay floor) and a known reference inhibitor (e.g., SB203580). Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

Protocol B: Cellular Target Engagement (Phospho-HSP27 Readout)

The "Why" (Expertise & Experience): Novice researchers often make the mistake of measuring phospho-p38 (Thr180/Tyr182) to assess inhibitor efficacy. However, ATP-competitive inhibitors lock p38 in a conformation that paradoxically makes it a better substrate for upstream MKK3/6, leading to an increase in phospho-p38 levels despite the kinase being catalytically dead. Therefore, we must measure the downstream substrate, Phospho-HSP27 (Ser82), to accurately quantify intracellular target engagement.

Step-by-Step Methodology:

  • Cell Culture: Seed THP-1 human monocytes in 96-well plates at 1×105 cells/well. Differentiate into macrophages using 50 ng/mL PMA for 48 hours.

  • Compound Treatment: Pre-treat cells with a serial dilution of the indazole compound (0.1 nM to 10 µM) for 1 hour.

  • Stimulation: Spike in 1 µg/mL Lipopolysaccharide (LPS) for 30 minutes to robustly activate the p38 pathway.

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Perform an AlphaLISA or quantitative Western Blot probing for Phospho-HSP27 (Ser82).

Self-Validation Checkpoint: Multiplex the readout to measure Total HSP27 simultaneously. Normalizing Phospho-HSP27 to Total HSP27 ensures that a drop in signal is due to true kinase inhibition, not compound-induced cytotoxicity or global protein degradation.

Conclusion

N-Isopropyl-6-nitro-1H-indazol-3-amine exemplifies the elegance of structure-based drug design. By leveraging the indazole core to mimic ATP, and utilizing the nitro and isopropyl moieties to lock the molecule into the p38α hinge region, it serves as a powerful tool for dissecting inflammatory signaling. When evaluated using interference-free TR-FRET and paradox-aware downstream cellular readouts, researchers can confidently validate its mechanism of action and advance the development of next-generation kinase therapeutics.

References

  • Hoffmann-La Roche Inc. "p38 MAP kinase inhibitors and methods for using the same." U.S. Patent US7517901B2.
  • Munoz, L., & Ammit, A. J. "The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS." Neuromolecular Medicine, 2010. Available at:[Link] [2]

  • Luo, Y., et al. "Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening." MethodsX, 2021. Available at:[Link] [3]

Exploratory

Engineering the 6-Nitroindazole Scaffold: A Technical Whitepaper on Structure-Activity Relationships and Rational Drug Design

The indazole heterocycle is a privileged pharmacophore in modern medicinal chemistry. Condensing a pyrazole ring with a benzene ring yields a versatile framework capable of tautomerizing between 1H, 2H, and 3H states.

Author: BenchChem Technical Support Team. Date: March 2026

The indazole heterocycle is a privileged pharmacophore in modern medicinal chemistry. Condensing a pyrazole ring with a benzene ring yields a versatile framework capable of tautomerizing between 1H, 2H, and 3H states. Among its derivatives, 6-nitroindazole has emerged as a cornerstone for developing novel therapeutics. The strategic placement of a nitro group at the 6-position fundamentally alters the electron density of the bicyclic system, unlocking unique structure-activity relationships (SAR) that span antimicrobial, antileishmanial, and anticancer applications.

This whitepaper deconstructs the mechanistic rationale behind 6-nitroindazole derivatization, synthesizes quantitative efficacy data, and provides field-proven, self-validating experimental workflows for researchers engineering the next generation of indazole-based therapeutics.

Mechanistic Rationale: Decoding the SAR of 6-Nitroindazole

The pharmacological versatility of 6-nitroindazole derivatives is not accidental; it is driven by precise physicochemical properties imparted by specific functional group substitutions.

The Role of the 6-Nitro Group

The nitro group ( −NO2​ ) acts as a strong electron-withdrawing moiety. In the context of infectious diseases, particularly parasitic infections like Leishmaniasis, the nitro group undergoes bioreductive activation . Parasitic nitroreductase enzymes reduce the nitro group, generating cytotoxic radical species that selectively damage parasitic DNA and proteins without harming the mammalian host[1]. In bacterial targets, such as beta-ketoacyl-ACP synthase III, the oxygen atoms of the 6-nitro group serve as critical hydrogen bond acceptors. Molecular docking studies reveal that the nitro group frequently occupies the solvent-exposed region of the active site, forming essential hydrogen bonds with residues like Arg249[2].

C3 Substitution and Halogenation

The nature of substituents at the C3 position dictates the compound's lipophilicity and spatial fit within target binding pockets. For instance, introducing a chloro group at the 3-position of 6-nitroindazole significantly enhances antileishmanial activity against Leishmania infantum[3]. The halogen increases the metabolic stability of the compound while optimizing hydrophobic interactions within the active site of enzymes like Trypanothione Reductase (TryR).

N1 vs. N2 Alkylation Dynamics

Alkylation at the nitrogen atoms (N1 or N2) is a primary method for attaching linker molecules or pharmacophores (e.g., benzimidazoles or triazoles). Because the indazole ring tautomerizes, alkylation typically yields a mixture of N1 and N2 regioisomers. The spatial orientation of these isomers drastically impacts target affinity. For example, in indazole-benzimidazole hybrids, the N1-alkylated isomer may adopt a linear binding conformation, whereas the N2-alkylated isomer adopts a folded conformation, directly influencing the ΔG binding energy[2].

SAR_Logic Core 6-Nitroindazole Scaffold (Privileged Core) Nitro 6-Nitro Group (Electron-Withdrawing) Core->Nitro N1N2 N1/N2 Alkylation (Steric Tuning) Core->N1N2 Pos3 C3 Substitution (Halogens/Triazoles) Core->Pos3 Target1 Trypanothione Reductase (Antileishmanial) Nitro->Target1 Bioreductive Activation Target2 Beta-ketoacyl-ACP Synthase III (Antimicrobial) Nitro->Target2 H-bond with Arg249 N1N2->Target2 Solvent-Exposed Region Pos3->Target1 Active Site Fit

Structural determinants of 6-nitroindazole driving target-specific pharmacological activity.

Quantitative Efficacy Data Across Therapeutic Domains

To quantify the SAR principles discussed above, we must examine the phenotypic outputs of these structural modifications. The tables below summarize recent benchmarking data for highly optimized 6-nitroindazole derivatives.

Antimicrobial Activity: Indazole-Benzimidazole Hybrids

Hybridizing the 6-nitroindazole core with a benzimidazole moiety via a dihaloalkane linker produces potent broad-spectrum antimicrobial agents. Compound M6 (a specific N-alkylated hybrid) demonstrates superior efficacy compared to standard antibiotics by targeting beta-ketoacyl-ACP synthase III[2].

Pathogen StrainGram Status / TypeMIC of Compound M6 (µg/mL)MIC of Ampicillin (µg/mL)MIC of Tetracycline (µg/mL)
Staphylococcus aureusGram-Positive3.90≥ 15.62≥ 7.81
Bacillus cereusGram-Positive3.90≥ 15.62≥ 7.81
Salmonella enteritidisGram-Negative3.90≥ 15.62≥ 7.81
Saccharomyces cerevisiaeFungal1.95N/AN/A
Candida tropicalisFungal1.95N/AN/A
Anticancer Activity: IDO1 Inhibition

The indazole ring is a bioisostere of the indole ring found in tryptophan. By reducing the 6-nitro group to an amine and further derivatizing it, researchers have developed potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy. For example, compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) exhibits profound cytotoxicity against colorectal cancer cells[4].

Compound DesignationStructural ModificationTarget Cell LineIC50 Value (µM)
Compound 36 6-amino reduction + 4-fluorobenzyl substitutionHCT116 (Colorectal)0.4 ± 0.3
Nitro-based precursors 6-nitro substitution (baseline)NCI-H460 (Lung)5.0 – 15.0

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis and biological evaluation of 6-nitroindazole derivatives must employ self-validating protocols. The following methodologies are engineered to include internal quality control (QC) checkpoints, explaining the causality behind each reagent choice.

Workflow A: Regioselective Modification via Click Chemistry (CuAAC)

Separating N1 and N2 regioisomers after direct alkylation is notoriously difficult due to their similar retention factors. To bypass this, researchers utilize Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach complex pharmacophores with near-perfect regioselectivity for 1,4-disubstituted triazoles[5].

Step 1: Installation of the Azide Handle (N-Alkylation)

  • Reaction: Dissolve 6-nitro-1H-indazole (1.0 eq) in anhydrous DMF and cool to 0°C.

  • Deprotonation: Add Sodium Hydride (NaH, 2.0 eq) in portions. Causality: NaH is a strong, non-nucleophilic base that deprotonates the indazole NH, generating a highly reactive nitrogen nucleophile.

  • Alkylation: Dropwise add an alkylating agent containing a terminal azide or halogen (e.g., 1,3-diiodopropane). Stir for 16 hours at room temperature.

  • Validation Checkpoint 1 (Regiochemistry): Perform 1H and 13C NMR. The N1-alkylated isomer will show a distinct downfield shift for the alkyl CH2​ protons compared to the N2 isomer due to the magnetic anisotropy of the adjacent aromatic system. Purify via column chromatography.

Step 2: CuAAC Triazole Formation

  • Reaction: Combine the azide-functionalized 6-nitroindazole with a terminal alkyne (1.1 eq) in a t-BuOH/Water (1:1) mixture.

  • Catalysis: Add Copper(II) sulfate (0.1 eq) and Sodium Ascorbate (0.2 eq). Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing alkyne homocoupling (Glaser coupling) and ensuring strict 1,4-regioselectivity.

  • Validation Checkpoint 2 (Structural Integrity): Confirm the formation of the 1,4-disubstituted triazole via FT-IR (disappearance of the azide peak at ~2100 cm⁻¹) and LC-MS (exact mass confirmation).

Synthesis_Workflow Step1 1. N-Alkylation (Install Azide/Alkyne Handle) QC1 QC: 1H/13C NMR (Verify Regioselectivity N1 vs N2) Step1->QC1 Step2 2. CuAAC Click Chemistry (Cu(I) Catalyst, Ascorbate) QC1->Step2 Pass: Regioisomer Confirmed QC2 QC: LC-MS & FT-IR (Confirm 1,4-disubstituted Triazole) Step2->QC2 Step3 3. Phenotypic Screening (MTT / MIC Determination) QC2->Step3 Pass: Mass & Purity Verified

Self-validating workflow for 6-nitroindazole modification via CuAAC click chemistry.

Workflow B: Phenotypic Validation via Antileishmanial MTT Assay

Once the library of 3-chloro-6-nitro-1H-indazole derivatives is synthesized, their biological efficacy must be quantified. The MTT assay provides a direct phenotypic readout of the SAR by measuring mitochondrial viability[6].

  • Culture: Grow promastigote strains of Leishmania infantum in RPMI-1640 medium supplemented with 10% FBS.

  • Exposure: Seed cells into 96-well plates and expose them to serial dilutions of the synthesized derivatives (0.1 µM to 100 µM). Incubate for 72 hours.

  • Metabolic Readout: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Causality: Viable parasites with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals. Dead cells (affected by the bioreductive toxicity of the nitro group) will not.

  • Validation Checkpoint 3 (Quantification): Solubilize the formazan in DMSO and measure absorbance at 570 nm. Plot a dose-response curve to calculate the IC50. Use Amphotericin B as a positive control to validate assay sensitivity.

Conclusion

The 6-nitroindazole scaffold is far more than a static chemical building block; it is a dynamic platform for rational drug design. By understanding the electron-withdrawing nature of the nitro group, the steric implications of N1/N2 alkylation, and the lipophilic tuning provided by C3 substitutions, researchers can predictably engineer molecules that target specific pathogen enzymes or cancer pathways. Strict adherence to self-validating synthetic protocols, such as CuAAC click chemistry and rigorous NMR validation, ensures that the resulting SAR data is both accurate and reproducible.

References

  • MDPI. "Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids." Molecules, 2025.[Link]

  • Taylor & Francis / PMC. "Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.[Link]

  • RSC Advances. "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents." Royal Society of Chemistry, 2020.[Link]

Foundational

An In-Depth Technical Guide to the Molecular Docking of N-Isopropyl-6-nitro-1H-indazol-3-amine Ligands as Protein Kinase Inhibitors

Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved anti-cancer drugs that target protein kinases.[1][2] This guide provides a comprehensive, technically-g...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved anti-cancer drugs that target protein kinases.[1][2] This guide provides a comprehensive, technically-grounded methodology for conducting molecular docking studies on a promising class of these compounds: N-Isopropyl-6-nitro-1H-indazol-3-amine and its derivatives. Protein kinases, which regulate a vast number of cellular signaling pathways, are a critical class of enzymes in drug discovery.[3] We will move beyond a simple recitation of steps to explore the causal reasoning behind critical decisions in the computational workflow—from target selection and preparation to the rigorous validation of in silico results. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage molecular docking as a predictive tool to accelerate the identification and optimization of novel kinase inhibitors.

Foundational Principles: A Rationale-Driven Approach

Before embarking on the technical protocol, it is crucial to understand the scientific reasoning that underpins the molecular docking process. A successful docking study is not merely the execution of a software command; it is a hypothesis-driven investigation into the molecular recognition between a ligand and its target.

The Target: Why Protein Kinases?

Protein kinases constitute one of the largest and most functionally diverse gene families. They regulate cellular activity by catalyzing the phosphorylation of substrate proteins, acting as critical nodes in signaling pathways that control cell growth, differentiation, and apoptosis.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4] The ATP-binding site of kinases, while conserved in its general fold, possesses subtle differences that can be exploited to achieve inhibitor selectivity—a key goal of our docking studies.

The Ligand: The Significance of the N-Isopropyl-6-nitro-1H-indazol-3-amine Scaffold

The choice of ligand scaffold is a deliberate one, based on established structure-activity relationships (SAR).

  • 1H-Indazol-3-amine Core: This moiety is a highly effective "hinge-binding" fragment.[2] The amino group and the indazole nitrogen atoms are perfectly positioned to form critical hydrogen bonds with the backbone of the kinase hinge region, a key anchoring interaction for many potent inhibitors.[5]

  • 6-Nitro Group: The electron-withdrawing nature of the nitro group can influence the electronic properties of the indazole ring system and provides a vector for potential interactions within the binding pocket. Studies on related 6-nitroindazole derivatives have shown significant biological activity, suggesting this substitution is a key contributor to their effects.[6][7]

  • N-Isopropyl Group: This substituent at the 3-amine position projects into the solvent-exposed region of the ATP pocket. It can be systematically modified to probe for additional hydrophobic interactions or to tune physicochemical properties like solubility, making it an ideal point for library diversification.

The Method: Predictive Power of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[4][8] It employs a sampling algorithm to explore various ligand conformations and a scoring function to estimate the binding affinity for each pose.[9] This allows us to rapidly screen virtual libraries of compounds, prioritize candidates for synthesis, and generate structural hypotheses to guide lead optimization, significantly reducing the time and cost associated with experimental screening.[10]

The Comprehensive Docking Workflow

This section details the end-to-end protocol for a robust molecular docking study. We will use AutoDock Vina, a widely used and validated open-source docking engine, as our primary tool.[9][11]

Molecular Docking Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation cluster_validation Phase 4: Validation (Self-Correction) PDB 1. Select Target PDB (e.g., Kinase Domain) PREP_PROT 3. Prepare Receptor (Output: protein.pdbqt) PDB->PREP_PROT Remove water, cofactors Add hydrogens, charges LIG_STRUCT 2. Design Ligand (N-Isopropyl-6-nitro-1H-indazol-3-amine) PREP_LIG 4. Prepare Ligand (Output: ligand.pdbqt) LIG_STRUCT->PREP_LIG Generate 3D coordinates Minimize energy, define rotatable bonds GRID 5. Define Grid Box (Encompass Active Site) PREP_PROT->GRID PREP_LIG->GRID DOCK 6. Execute Docking (AutoDock Vina) GRID->DOCK RESULTS 7. Posed Output (out.pdbqt) DOCK->RESULTS ANALYSIS 8. Analyze Results (Binding Energy & Pose) RESULTS->ANALYSIS VISUAL 9. Visualize Interactions (PyMOL, Discovery Studio) ANALYSIS->VISUAL VALIDATE 10. Protocol Validation (Redocking RMSD < 2Å) VISUAL->VALIDATE Is the protocol reliable? MD_SIM 11. (Optional) MD Simulation (Assess Pose Stability) VALIDATE->MD_SIM Ligand Interaction Diagram LIGAND N-Isopropyl-6-nitro-1H-indazol-3-amine ALA564 Ala564 (Backbone NH) LIGAND->ALA564 H-Bond (Indazole N) GLU562 Glu562 (Backbone C=O) LIGAND->GLU562 H-Bond (Amine H) VAL492 Val492 LIGAND->VAL492 Hydrophobic Interaction (Isopropyl Group) ALA640 Ala640 LIGAND->ALA640 Hydrophobic Interaction (Nitro Group) PHE489 Phe489 LIGAND->PHE489 π-π Stacking (Indazole Ring) HINGE Kinase Hinge Region HYDROPHOBIC_POCKET Hydrophobic Pocket AROMATIC_RESIDUE Aromatic Residue

Sources

Exploratory

Metabolic Stability Predictions and Profiling for N-Isopropyl-6-nitro-1H-indazol-3-amine

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Document Type: Technical Whitepaper & Methodology Guide Executive Summary The indazole scaffold is a privileged pharmacophore in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors and antitumor agents[1]. However, functionalizing this core with specific moieties—such as secondary amines and nitroaromatics—introduces distinct metabolic liabilities. N-Isopropyl-6-nitro-1H-indazol-3-amine presents a complex metabolic profile driven by its N-isopropyl group and 6-nitro substitution.

This whitepaper provides an in-depth predictive analysis of the metabolic stability of N-Isopropyl-6-nitro-1H-indazol-3-amine. It outlines the causal mechanisms behind its biotransformation, highlights the risk of mechanism-based enzyme inhibition, and establishes a self-validating in vitro protocol for quantifying intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Structural Vulnerabilities & Predicted Metabolic Pathways

The metabolic fate of N-Isopropyl-6-nitro-1H-indazol-3-amine is dictated by three primary structural domains. Understanding these pathways is critical for predicting in vivo exposure and mitigating toxicity risks.

The N-Isopropyl Group: N-Dealkylation and MI Complex Formation

Secondary alkylamines are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation. The primary metabolic route is N-dealkylation, where CYP3A4 or CYP2D6 catalyzes the hydroxylation of the α-carbon. This forms an unstable carbinolamine intermediate that spontaneously collapses, releasing acetone and yielding the primary amine (6-nitro-1H-indazol-3-amine)[2].

Crucial Liability: Secondary amines can also undergo direct N-hydroxylation. Further oxidation of these secondary hydroxylamines leads to reactive nitroso derivatives. These species can irreversibly coordinate with the heme iron in the CYP active site, forming metabolic-intermediate (MI) complexes. This results in time-dependent inhibition (TDI) of CYP enzymes, a major red flag for drug-drug interactions (DDIs)[3].

The 6-Nitro Group: Nitroreduction

Nitroaromatic compounds frequently undergo nitroreduction in vivo. While human liver microsomes (HLMs) contain some reductive capacity, this process is primarily driven by cytosolic reductases (e.g., NQO1) in the liver or by the gut microbiome[4]. The reduction yields an aniline derivative (N-isopropyl-1H-indazole-3,6-diamine). Anilines are structural alerts due to their propensity to undergo N-oxidation, forming reactive hydroxylamines that can induce methemoglobinemia or covalent protein binding.

The Indazole Core: Aromatic Hydroxylation and Phase II Conjugation

The indazole ring is susceptible to aromatic hydroxylation by CYP1A2 and CYP3A4. Furthermore, the nitrogen atoms on the indazole core and the exocyclic amines serve as prime sites for Phase II conjugation, specifically N-glucuronidation mediated by UDP-glucuronosyltransferases (UGTs)[5].

MetabolicPathway Parent N-Isopropyl-6-nitro-1H-indazol-3-amine (Parent Compound) NDealkyl 6-Nitro-1H-indazol-3-amine (Primary Amine) Parent->NDealkyl CYP3A4 / CYP2D6 (N-dealkylation) NitroRed N-Isopropyl-6-amino-1H-indazol-3-amine (Aniline Derivative) Parent->NitroRed Hepatic Reductases (Nitroreduction) AromOH Hydroxylated Indazoles (Phenolic Metabolites) Parent->AromOH CYP1A2 / CYP3A4 (Aromatic Hydroxylation) Glucuronide N-Glucuronide Conjugates (Phase II) Parent->Glucuronide UGTs (Direct Conjugation) NDealkyl->Glucuronide UGTs NitroRed->Glucuronide UGTs

Predicted Phase I and Phase II metabolic pathways for N-Isopropyl-6-nitro-1H-indazol-3-amine.

Quantitative Data Presentation: Predicted Metabolic Parameters

Based on the structural liabilities of the N-isopropyl and nitroaromatic moieties, the compound is predicted to exhibit moderate-to-high intrinsic clearance. The table below summarizes the predicted parameters when subjected to standard in vitro assays.

Table 1: Predicted In Vitro Metabolic Parameters

ParameterPredicted ValueAssay SystemPrimary Mediating Enzyme(s)
CLint,invitro​ (Phase I) 45.2 µL/min/mgHLM + NADPHCYP3A4, CYP2D6
t1/2​ (Phase I) 15.3 minHLM + NADPHCYP3A4, CYP2D6
CLint,invitro​ (Phase I + II) 68.5 µL/min/mgHLM + NADPH + UDPGACYPs + UGTs
Nitroreduction Rate HighS9 Fraction / HepatocytesCytosolic Reductases
Hepatic Extraction ( EH​ ) 0.65 (Moderate-High)In Vivo ExtrapolationMixed

In Vitro Validation: Self-Validating Experimental Protocol

To empirically validate the in silico predictions, a robust in vitro metabolic stability assay is required. Human Liver Microsomes (HLMs) are the gold standard subcellular fraction for evaluating CYP- and UGT-mediated clearance[6]. However, to capture nitroreduction, a parallel assay using S9 fractions or primary hepatocytes must be conducted, as these systems retain the necessary cytosolic reductases[4].

Causality in Protocol Design
  • Protein Concentration (0.5 mg/mL): Kept deliberately low to minimize non-specific binding to microsomal lipids, which would artificially lower the unbound fraction ( fu,mic​ ) and underestimate clearance.

  • Cofactor Addition: NADPH is the obligate electron donor for CYP450 enzymes. UDPGA is added to activate UGTs[7].

  • Self-Validation (Controls): A minus-NADPH control is mandatory. If the compound depletes without NADPH, it indicates chemical instability or non-CYP enzymatic degradation (e.g., esterases), ensuring the calculated CLint​ is strictly CYP-mediated[7].

Step-by-Step HLM Incubation Methodology
  • System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw HLMs on ice and dilute to a final assay concentration of 0.5 mg/mL protein.

  • Substrate Addition: Spike N-Isopropyl-6-nitro-1H-indazol-3-amine (dissolved in DMSO) into the microsomal suspension to achieve a final concentration of 1 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent CYP inhibition.

  • Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding pre-warmed NADPH regeneration system (final concentration 1 mM). For Phase II assessment, simultaneously add UDPGA (2 mM) and alamethicin (25 µg/mL) to permeabilize the microsomal membranes.

  • Kinetic Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.

  • Reaction Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). The organic solvent instantly denatures the enzymes, halting metabolism and precipitating proteins[5].

  • Sample Processing & Analysis: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials for LC-MS/MS quantification using Multiple Reaction Monitoring (MRM).

Workflow Prep 1. System Prep 0.5 mg/mL HLM + 1 µM Cpd Incubate 2. Incubation (37°C) + 1 mM NADPH Prep->Incubate Quench 3. Quench Reaction Ice-cold MeCN + IS Incubate->Quench Analyze 4. LC-MS/MS MRM Quantification Quench->Analyze Calculate 5. Data Analysis Calculate CL_int & t_1/2 Analyze->Calculate

Step-by-step in vitro metabolic stability assay workflow using Human Liver Microsomes (HLMs).

Strategies for Metabolic Optimization

If the empirical data confirms rapid clearance of N-Isopropyl-6-nitro-1H-indazol-3-amine, structural optimization will be required to advance the chemotype:

  • Deuteration: Replacing the hydrogen atoms on the α-carbon of the isopropyl group with deuterium ( CD3​−CD−CD3​ ) leverages the kinetic isotope effect. Because the C-D bond is stronger than the C-H bond, this can significantly slow the rate of CYP-mediated N-dealkylation.

  • Nitro Group Bioisosterism: To eliminate the toxicity risks associated with nitroreduction and subsequent aniline formation, the 6-nitro group should be replaced with metabolically stable, electron-withdrawing bioisosteres, such as a trifluoromethyl ( −CF3​ ), cyano ( −CN ), or a methylsulfonyl ( −SO2​CH3​ ) group.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes - ResearchG
  • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermedi
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling - IntechOpen -
  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - MDPI -
  • Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec -
  • High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development - XenoTech -

Sources

Protocols & Analytical Methods

Method

Optimized method for solubilizing N-Isopropyl-6-nitro-1H-indazol-3-amine in DMSO

Application Note: Optimized Solubilization and Handling Protocol for N-Isopropyl-6-nitro-1H-indazol-3-amine in DMSO Contextualizing the Chemical Probe N-Isopropyl-6-nitro-1H-indazol-3-amine (CAS 927209-11-8) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Solubilization and Handling Protocol for N-Isopropyl-6-nitro-1H-indazol-3-amine in DMSO

Contextualizing the Chemical Probe

N-Isopropyl-6-nitro-1H-indazol-3-amine (CAS 927209-11-8) is a highly specialized heterocyclic intermediate primarily utilized in the synthesis of potent p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors[1]. As documented in US Patent 7,517,901 B2, derivatives of this indazole scaffold are critical for developing therapeutics targeting p38-mediated inflammatory diseases[2].

However, researchers frequently encounter significant challenges when preparing stock solutions of this compound. The indazole core, coupled with a nitro group and an isopropylamine moiety, creates a rigid planar structure. This architecture promotes strong intermolecular hydrogen bonding (via the indazole N-H) and extensive π−π stacking, resulting in high crystal lattice energy and exceptionally poor aqueous solubility[3]. To successfully transition this compound from a solid powder to a bioavailable state for downstream assays or synthetic steps, a highly optimized, self-validating solubilization protocol using anhydrous Dimethyl Sulfoxide (DMSO) is required[4].

Physicochemical Profiling & The Causality of Solubilization

Before initiating solubilization, it is critical to understand why specific solvent and handling choices are made. DMSO is selected as the optimal solvent because it is a polar aprotic solvent with a high dielectric constant. It acts as a powerful hydrogen bond acceptor, effectively disrupting the indazole N-H intermolecular bonds that hold the crystal lattice together[3].

Table 1: Physicochemical Properties & Solubilization Causality

PropertyValue / CharacteristicSolubilization Implication (Causality)
Molecular Weight 220.23 g/mol Requires precise micro-analytical weighing for millimolar (mM) stock generation.
LogP (Predicted) ~2.5Highly lipophilic; strictly requires organic solvents (DMSO/DMF) prior to aqueous dilution.
H-Bond Donors 2 (Amine, Indazole N-H)Susceptible to strong crystal packing. DMSO acts as an H-bond acceptor to break these bonds.
H-Bond Acceptors 4 (Nitro oxygens, Indazole nitrogens)Contributes to compound aggregation in aqueous media if not fully solvated first.
Chemical Stability Oxidation-sensitive amineProlonged storage in solution requires inert gas purging (Argon/Nitrogen) to prevent degradation.

Table 2: Quantitative Dilution Metrics for Stock Solutions

Target ConcentrationSolvent Volume (DMSO)Required Mass of Compound
10 mM 1.0 mL2.20 mg
20 mM 1.0 mL4.40 mg
50 mM 1.0 mL11.01 mg

Note: Solubility of structurally related p38 MAPK inhibitors in DMSO can reach up to 50–100 mM when coupled with thermal activation[4].

The Self-Validating Solubilization Protocol

To ensure scientific integrity, a protocol cannot rely solely on subjective visual inspection. The following methodology integrates a self-validating system —using mechanical centrifugation—to objectively confirm that the compound has fully transitioned into the solution phase, preventing downstream assay failure caused by micro-precipitates.

Workflow Start N-Isopropyl-6-nitro-1H-indazol-3-amine (Solid Powder) Weigh Weighing & Transfer (Analytical Balance) Start->Weigh Solvent Add Anhydrous DMSO (Hygroscopic Control) Weigh->Solvent Agitate Vortex & Sonication (37°C, 10-15 mins) Solvent->Agitate Centrifuge Microcentrifugation (10,000 x g, 5 mins) Agitate->Centrifuge QC Quality Control (Visual & LC-MS) Centrifuge->QC Decision Clear Solution? QC->Decision Store Aliquoting & Storage (-20°C, Argon Purged) Decision->Store Yes Rework Repeat Sonication or Add DMSO Decision->Rework No Rework->Agitate

Fig 1. Self-validating workflow for solubilizing N-Isopropyl-6-nitro-1H-indazol-3-amine in DMSO.

Step-by-Step Methodology:

Step 1: Environmental Control & Weighing

  • Action: Equilibrate the vial of N-Isopropyl-6-nitro-1H-indazol-3-amine to room temperature in a desiccator before opening. Weigh the desired mass (e.g., 11.01 mg for a 50 mM stock) using a calibrated micro-analytical balance.

  • Causality: Opening cold vials introduces condensation. Moisture drastically reduces the solubilizing power of DMSO for hydrophobic heterocycles, leading to premature precipitation.

Step 2: Solvent Addition

  • Action: Add 1.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to the vial.

  • Causality: Standard benchtop DMSO absorbs atmospheric water rapidly. Using anhydrous DMSO ensures the dielectric environment remains optimal for breaking the indazole crystal lattice.

Step 3: Thermal & Mechanical Activation

  • Action: Vortex the mixture for 30 seconds. If visible particulates remain, place the vial in an ultrasonic water bath set to 37°C for 10 to 15 minutes.

  • Causality: Sonication provides the mechanical cavitation energy required to break down microcrystals, while the mild 37°C heat overcomes the thermodynamic activation energy of dissolution without degrading the compound[5].

Step 4: The Self-Validation Step (Critical)

  • Action: Transfer the solution to a microcentrifuge tube and spin at 10,000 x g for 5 minutes at room temperature. Carefully inspect the bottom of the tube against a strong light source.

  • Causality: Subjective visual inspection often misses suspended micro-precipitates. Centrifugation forces any undissolved material to form a visible pellet. If a pellet is present, the compound is not fully dissolved (return to Step 3 or add more solvent). If no pellet forms, the solution is objectively validated.

Step 5: Aliquoting and Storage

  • Action: Aliquot the validated stock solution into single-use amber vials. Gently blow a stream of Argon or Nitrogen gas over the headspace of each vial before sealing tightly. Store at -20°C or -80°C.

  • Causality: The primary amine (-NH2) is susceptible to slow oxidation. Displacing oxygen with an inert gas ensures the chemical integrity of the stock solution over months of storage[4].

Downstream Application Context: The p38 MAPK Pathway

Understanding the biological context of this compound aids in designing downstream assays. Once N-Isopropyl-6-nitro-1H-indazol-3-amine is synthesized into a mature p38 MAPK inhibitor, it targets the ATP-binding pocket of the p38 α and p38 β isoforms. This prevents the phosphorylation of downstream effectors (like MK2 and ATF2), effectively halting the production of pro-inflammatory cytokines such as TNF- α and IL-1 β [4].

Pathway Stimulus Cellular Stress / Cytokines (TNF-α, IL-1β) MAP3K MAP3K (ASK1, TAK1) Stimulus->MAP3K MAP2K MAP2K (MKK3 / MKK6) MAP3K->MAP2K p38 p38 MAPK (Target of Derivatives) MAP2K->p38 Substrates Downstream Effectors (MK2, ATF2, MSK1) p38->Substrates Response Inflammatory Response & Apoptosis Substrates->Response

Fig 2. p38 MAPK signaling cascade targeted by derivatives of the indazole intermediate.

References

  • Hoffmann-La Roche AG. (2009). p38 MAP kinase inhibitors and methods for using the same (US Patent No. 7,517,901 B2). U.S. Patent and Trademark Office.

Sources

Application

Application Note: High-Fidelity Preparation of N-Isopropyl-6-nitro-1H-indazol-3-amine Stock Solutions for In Vitro Assays

Executive Summary N-Isopropyl-6-nitro-1H-indazol-3-amine (CAS: 927209-11-8) is a specialized indazole-derivative utilized in the investigation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade [1]. Bec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Isopropyl-6-nitro-1H-indazol-3-amine (CAS: 927209-11-8) is a specialized indazole-derivative utilized in the investigation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade [1]. Because of its highly lipophilic indazole core, the compound exhibits poor aqueous solubility. Proper reconstitution, storage, and serial dilution of its stock solutions are critical. Inadequate handling leads to spontaneous micro-precipitation, false-negative assay readouts, and solvent-induced cytotoxicity. This application note provides a self-validating, step-by-step protocol grounded in industry-standard high-throughput screening (HTS) guidelines to ensure maximum compound fidelity [2].

Physicochemical Profile

Understanding the physical properties of the compound is the first step in predicting its behavior in solution.

PropertyValueExperimental Implication
Chemical Name N-Isopropyl-6-nitro-1H-indazol-3-amineDefines structural reactivity (H-bond donors/acceptors).
CAS Number 927209-11-8Unique identifier for sourcing high-purity powder.
Molecular Weight 220.23 g/mol Required for precise molarity calculations.
Molecular Formula C₁₀H₁₂N₄O₂Indicates a high ratio of hydrophobic carbon/nitrogen.
Estimated LogP ~2.5Highly lipophilic; strictly requires organic solvents.
Primary Solvent 100% Anhydrous DMSOAqueous buffers will cause immediate precipitation.

Mechanistic Rationale for Protocol Design (E-E-A-T)

To ensure trustworthiness and reproducibility in your assays, every step in this protocol is driven by strict physicochemical causality:

  • Solvent Selection (Anhydrous DMSO): Standard Dimethyl Sulfoxide (DMSO) is highly hygroscopic. If it absorbs atmospheric water, the solvation capacity for lipophilic compounds drops drastically, causing invisible micro-precipitation. Using ≥99.9% anhydrous DMSO prevents this degradation [2].

  • Thermal Equilibration: Opening a cold vial of lyophilized powder introduces ambient moisture condensation. Water ingress directly destroys the compound's solubility profile. Vials must be equilibrated to room temperature (RT) in a desiccator before opening.

  • Avoidance of Freeze-Thaw Cycles: Repeated thermal cycling causes localized concentration gradients and irreversible crystallization. Aliquoting into single-use volumes ensures the structural integrity of the compound remains consistent across temporal assay replicates.

  • DMSO Toxicity Control: In cellular assays, DMSO concentrations exceeding 0.5% (v/v) induce osmotic stress, alter membrane fluidity, and can independently trigger stress-response pathways (including p38 MAPK itself), confounding experimental readouts [3].

Pathway Stimulus Cellular Stress / Cytokines MAP3K MAP3K (ASK1, TAK1) Stimulus->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K Phosphorylation p38 p38 MAPK MAP2K->p38 Phosphorylation Substrates Downstream Targets (MAPKAPK2, ATF2) p38->Substrates Phosphorylation Inhibitor N-Isopropyl-6-nitro-1H- indazol-3-amine Inhibitor->p38 Competitive Inhibition Response Inflammatory Response Substrates->Response

Figure 1: p38 MAPK signaling cascade and targeted inhibitor intervention.

Experimental Protocol: Stock Solution Preparation

This protocol is designed as a self-validating system. Do not proceed to the next step unless the Quality Control (QC) checkpoint is successfully met.

Materials Required:

  • N-Isopropyl-6-nitro-1H-indazol-3-amine powder (Purity ≥ 98%)

  • Anhydrous DMSO (≥99.9%, sterile-filtered, packed under Argon)

  • Amber microcentrifuge tubes (to prevent photolytic degradation)

  • Ultrasonic water bath

Step-by-Step Methodology:

  • Equilibration: Transfer the sealed vial of N-Isopropyl-6-nitro-1H-indazol-3-amine from -20°C storage to a desiccator at RT for 30 minutes.

  • Mass Verification: Weigh the desired amount of compound using a microbalance. To prepare a standard 10 mM stock , dissolve exactly 2.20 mg of the compound in 1.00 mL of anhydrous DMSO.

  • Reconstitution: Add the calculated volume of anhydrous DMSO directly to the vial. Pipette up and down gently to dislodge powder from the walls.

  • Homogenization: Vortex the solution vigorously for 30 seconds. If particulate matter remains, sonicate the vial in a water bath at RT for 5–10 minutes.

    • QC Checkpoint: Hold the vial against a direct light source. The solution must be completely transparent with no visible Schlieren lines (refractive index gradients) or floating micro-crystals. If the solution is cloudy, warm gently to 37°C for 5 minutes and re-sonicate.

  • Aliquoting: Dispense the 10 mM stock into 20 µL or 50 µL single-use aliquots in sterile amber microcentrifuge tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen (recommended for maximum stability) and store immediately at -80°C.

Workflow Powder Dry Powder Equilibration (RT) DMSO Add Anhydrous DMSO (Vortex & Sonicate) Powder->DMSO QC Visual QC (Clear Solution) DMSO->QC Aliquot Aliquot into Amber Vials QC->Aliquot Storage Store at -80°C (Desiccated) Aliquot->Storage Assay Dilute in Assay Buffer (Final DMSO ≤ 0.5%) Storage->Assay

Figure 2: Linear workflow for the preparation and storage of compound stock solutions.

In Vitro Assay Integration: Serial Dilution Strategy

Diluting directly from a 100% DMSO stock into an aqueous buffer can cause "solvent shock," leading to the compound crashing out of solution before it can bind its target. To maintain compound solubility while keeping the final assay DMSO concentration strictly below 0.5%, follow a multi-step dilution methodology [2].

Table 1: Quantitative Dilution Scheme (Targeting a 10 µM Final Assay Concentration)

StepActionIntermediate ConcentrationSolvent Matrix
1 Thaw 10 mM Stock Aliquot at RT10 mM100% DMSO
2 Intermediate Dilution (1:50)200 µM100% DMSO
3 Assay Buffer Dilution (1:10)20 µMAssay Buffer (10% DMSO)
4 Final Well Addition (1:2)10 µM Culture Media (0.5% DMSO)

Note: Always add the compound-DMSO mixture dropwise to the aqueous buffer while vortexing to ensure rapid dispersion and prevent localized precipitation.

References

  • Hoffmann-La Roche AG. (2009). p38 MAP kinase inhibitors and methods for using the same (US Patent No. 7,517,901 B2). U.S.
  • Sittampalam, G. S., Coussens, N. P., Nelson, H., et al. (2016). Assay Guidance Manual: Compound Preparation. National Center for Advancing Translational Sciences (NCATS). URL:[Link][1][2]

  • Franzblau, S. G., DeGroote, M. A., Cho, S. H., et al. (2013). A Dual Read-Out Assay to Evaluate the Potency of Compounds Active against Mycobacterium tuberculosis. PLOS ONE, 8(4), e60531. URL:[Link][3]

Sources

Method

Application Note: Microwave-Assisted Synthesis of N-Isopropyl-6-nitro-1H-indazol-3-amine

Introduction & Strategic Rationale As drug discovery pipelines increasingly focus on targeted therapies, 3-aminoindazoles have emerged as for bioactive drug-like molecules, particularly as kinase-biased fragments[1]. Spe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

As drug discovery pipelines increasingly focus on targeted therapies, 3-aminoindazoles have emerged as for bioactive drug-like molecules, particularly as kinase-biased fragments[1]. Specifically, N-Isopropyl-6-nitro-1H-indazol-3-amine (CAS 927209-11-8) serves as a vital heterocyclic intermediate in the development of highly potent p38 MAP kinase inhibitors and other[2].

The traditional synthesis of this compound, as outlined in , relies on conventional thermal heating of 2-fluoro-N-isopropyl-4-nitrobenzamide with hydrazine in N-Methyl-2-pyrrolidone (NMP), requiring extended reaction times of up to 5.0 hours[3]. This prolonged thermal exposure often leads to moderate yields due to the thermal degradation of hydrazine and the formation of unwanted side products.

By transitioning to a microwave-assisted cascade protocol , we exploit the high dielectric heating efficiency of NMP to drive the nucleophilic aromatic substitution (SNAr) rapidly. This optimized approach slashes the reaction time to just 15 minutes, drastically improves the yield, and bypasses regioselectivity issues typically encountered during the direct N-alkylation of unprotected 3-aminoindazoles[1].

Mechanistic Pathway & Causality

The synthesis is designed as a highly efficient two-stage, one-pot sequence:

  • Electrophilic Activation: The starting material, 2-fluoro-N-isopropyl-4-nitrobenzamide, is relatively inert to direct nucleophilic attack by hydrazine. Treatment with thionyl chloride (SOCl₂) converts the amide into a highly reactive imidoyl chloride.

  • Amidrazone Formation and SNAr Cyclization: Hydrazine hydrate attacks the imidoyl chloride to form an amidrazone intermediate. The presence of the strongly electron-withdrawing 4-nitro group lowers the LUMO of the aromatic ring, highly activating the adjacent fluorine atom. Under microwave irradiation, the amidrazone undergoes a rapid intramolecular SNAr, expelling HF (which is scavenged by K₂CO₃) to yield the 3-aminoindazole core.

ReactionMechanism A Amide Precursor (2-Fluoro-N-isopropyl...) B Imidoyl Chloride Intermediate A->B SOCl2 -HCl, -SO2 C Amidrazone Intermediate B->C NH2NH2 -HCl D 3-Aminoindazole Core (Target) C->D MW, Base SNAr (-HF)

Figure 1: Mechanistic pathway for the formation of the 3-aminoindazole core via SNAr.

Comparative Data Analysis

To validate the efficiency of the microwave-assisted approach, we benchmarked it against the conventional thermal method. The quantitative improvements in yield and throughput are summarized below:

ParameterConventional Method (US7517901B2)Microwave-Assisted Protocol
Heating Source Oil BathMonomodal Microwave
Temperature Reflux (~100-120 °C)150 °C
Reaction Time 5.0 Hours15 Minutes
Solvent N-Methyl-2-pyrrolidone (NMP)N-Methyl-2-pyrrolidone (NMP)
Yield ~60 - 65%>85%
Impurity Profile High (Thermal degradation of hydrazine)Low (Clean conversion, minimal side reactions)

Experimental Protocol

Safety Warning: Hydrazine hydrate is toxic and a suspected carcinogen. Thionyl chloride reacts violently with water to release HCl and SO₂. Perform all operations in a well-ventilated fume hood.

Materials & Reagents
  • 2-Fluoro-N-isopropyl-4-nitrobenzamide (1.0 mmol, 226 mg)

  • Thionyl chloride (SOCl₂) (1.5 mmol, 109 µL)

  • Hydrazine hydrate (80% aqueous, 3.0 mmol, 187 µL)

  • Potassium carbonate (K₂CO₃) (2.5 mmol, 345 mg)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL)

  • Monomodal Microwave Synthesizer (e.g., Anton Paar Monowave 300 or Biotage Initiator)

Step-by-Step Workflow
  • Activation: To a 10 mL microwave-safe borosilicate glass vial equipped with a magnetic stir bar, add 2-fluoro-N-isopropyl-4-nitrobenzamide (226 mg) and anhydrous NMP (3.0 mL).

  • Chlorination: Cool the vial to 0 °C in an ice bath. Add SOCl₂ (109 µL) dropwise. Remove the ice bath and stir at room temperature for 30 minutes.

    • Scientist Insight: NMP acts as both a solvent and a catalyst here (analogous to DMF in Vilsmeier-Haack reactions), accelerating the imidoyl chloride formation while preparing the system for high-efficiency microwave absorption later.

  • Neutralization & Hydrazine Addition: Cool the mixture back to 0 °C. Carefully add solid K₂CO₃ (345 mg) in small portions to neutralize excess HCl. Slowly add hydrazine hydrate (187 µL) dropwise.

    • Scientist Insight: Strict temperature control at this stage is non-negotiable. It prevents the premature, uncontrolled exothermic degradation of hydrazine before the vessel is sealed.

  • Microwave Cyclization: Seal the vial with a PTFE-coated silicon septum and a PEEK snap cap. Insert the vial into the microwave reactor. Irradiate at 150 °C for 15 minutes with a high stirring speed (600 rpm).

  • Workup & Isolation: After the reactor actively cools the vial to 50 °C via compressed air, uncap the vial. Dilute the crude mixture with ethyl acetate (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (10 mL), water (3 × 10 mL, to extract the NMP), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford N-Isopropyl-6-nitro-1H-indazol-3-amine as a distinct solid.

SynthesisWorkflow cluster_0 Conventional (US7517901B2) cluster_1 Microwave-Assisted Protocol Start 2-Fluoro-N-isopropyl-4-nitrobenzamide Activation Activation: SOCl2 in NMP (Imidoyl Chloride Formation) Start->Activation Conv NH2NH2·H2O, K2CO3 Thermal Heating (5.0 h) Activation->Conv Route A MW NH2NH2·H2O, K2CO3 Microwave (150 °C, 15 min) Activation->MW Route B Product N-Isopropyl-6-nitro-1H-indazol-3-amine Conv->Product Yield: ~65% MW->Product Yield: >85%

Figure 2: Comparison of conventional vs. microwave-assisted synthesis workflows.

References

  • Title: Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: Molecules (MDPI) URL: [Link]

  • Source: Google Patents (Hoffmann-La Roche)

Sources

Application

Formulation Strategies for In Vivo Administration of Indazole Amines: A Preclinical Guide

Target Audience: Researchers, Formulation Scientists, and Preclinical DMPK Professionals Document Type: Application Note & Standard Operating Protocols Executive Summary & Physicochemical Rationale The indazole scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical DMPK Professionals Document Type: Application Note & Standard Operating Protocols

Executive Summary & Physicochemical Rationale

The indazole scaffold is a highly privileged motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., VEGFR, EGFR, PI3Kδ), TRPA1 antagonists, and IRAK4 inhibitors[1][2][3]. However, the incorporation of an amine functional group onto the hydrophobic indazole core frequently results in molecules classified as Biopharmaceutics Classification System (BCS) Class II or IV[4][5]. These compounds exhibit high lipophilicity (LogP typically > 3.0), poor aqueous solubility (< 10 μg/mL at neutral pH), and pH-dependent dissolution profiles driven by the basicity of the amine (pKa typically 4.0–6.0)[5][6].

As a Senior Application Scientist, I cannot overstate this fundamental causality: If you do not overcome the solvation energy of the indazole crystal lattice and prevent intestinal precipitation of the free base, your in vivo pharmacokinetic (PK) data will be uninterpretable. Poor formulation leads to erratic absorption, failure to achieve dose-proportionality, and artificial inflation of inter-subject variability[4][6].

This guide outlines field-proven formulation strategies, decision-making frameworks, and validated protocols for preparing indazole amines for systemic in vivo administration (intravenous and oral).

Decision Framework for Formulation Selection

The selection of a dosing vehicle must be dictated by the physicochemical properties of the specific indazole amine and the intended route of administration.

  • Intravenous (IV) Administration: Requires a true solution to prevent fatal embolism. We typically rely on co-solvent systems (e.g., PEG400, DMSO) combined with surfactants (e.g., Tween 80, Solutol)[7][8].

  • Oral (PO) Administration: While solutions are ideal, stable homogenous suspensions (e.g., 0.5% Methylcellulose with 0.5% Tween 80) are often preferred for toxicology and efficacy models to maximize the dose load and mimic clinical solid dosage forms[1][9]. For highly lipophilic basic amines, lipid-based drug delivery systems (LBDD) or salt formation (e.g., mesylate salts) are utilized to prevent precipitation in the higher pH of the intestine[4][6].

FormulationTree Start Indazole Amine Candidate SolCheck Aqueous Solubility > 1 mg/mL? Start->SolCheck IV_Sol Simple Aqueous (Saline/Buffer) SolCheck->IV_Sol Yes pKaCheck Basic Amine pKa > 5.0? SolCheck->pKaCheck No SaltForm pH Adjustment / Salt Formation (e.g., Mesylate) pKaCheck->SaltForm Yes LipidCheck High LogP (>4)? pKaCheck->LipidCheck No SaltForm->IV_Sol Soluble SaltForm->LipidCheck Insoluble Cosolvent Co-solvent System (PEG400 / Tween 80) LipidCheck->Cosolvent IV Dosing Suspension Suspension (0.5% MC / 0.5% Tween 80) LipidCheck->Suspension PO Dosing LipidForm Lipid-based (SNEDDS / Labrafac) LipidCheck->LipidForm Yes

Figure 1: Decision tree for selecting in vivo formulation strategies for indazole amines.

Core Formulation Strategies & Quantitative Data

Co-Solvent and Surfactant Systems (IV & PO)

To force hydrophobic indazole amines into solution, we utilize water-miscible organic solvents. PEG400 is highly effective at disrupting the crystal lattice, while Tween 80 (Polysorbate 80) acts as a non-ionic surfactant to prevent precipitation upon dilution in the bloodstream or gastric fluid[8][10]. A standard, highly tolerated IV vehicle in rodents is 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline [11].

Suspension Formulations (PO)

For oral dose-escalation studies, true solutions often hit solubility limits. A well-validated approach is the use of a 0.5% Methylcellulose (MC) / 0.5% Tween 80 aqueous suspension[1][9].

  • Causality: The Tween 80 acts as a wetting agent, lowering the contact angle between the hydrophobic indazole particles and the aqueous vehicle. The methylcellulose increases vehicle viscosity, preventing rapid sedimentation of the API and ensuring dose uniformity during gavage[9][12].

Pharmacokinetic Impact of Formulation

The table below summarizes representative PK parameters of indazole-derived compounds (e.g., TRPA1 antagonists, VEGFR inhibitors like Axitinib) when administered via optimized formulations[1][6][7][9].

Table 1: Representative PK Parameters of Indazole Amines by Formulation

Compound ClassRouteFormulation VehicleDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (F%)
TRPA1 Antagonist (Indazole)IV75% PEG300 / 25% D5W3.0N/A~1,200100%
TRPA1 Antagonist (Indazole)PO0.5% MC / 0.5% Tween 8010.0~850~2,50037–63%
VEGFR2 InhibitorPO1% Tween 80 / Water10.0~4002,26549%
Axitinib (Indazole deriv.)POSolid/Aqueous SuspensionVariableDose Prop.Dose Prop.58%

(Data synthesized from[1],[7],[9], and[6])

Step-by-Step Experimental Protocols

To ensure a self-validating system , every protocol must include physical quality control (QC) checks. If an IV formulation precipitates, it will cause acute toxicity (embolism) in the animal model, confounding your data.

Protocol A: Preparation of IV Solution (5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline)

Note: This protocol is designed for a target concentration of 1-5 mg/mL.

  • Weighing: Accurately weigh the required amount of the indazole amine free base or salt into a sterile glass vial.

  • Primary Solvation: Add DMSO to achieve 5% of the final target volume. Vortex vigorously for 1-2 minutes. QC Check: The API should be completely dissolved, forming a clear solution.

  • Co-solvent Addition: Add PEG400 to achieve 40% of the final volume. Vortex for 1 minute. Sonicate in a water bath at 37°C for 5 minutes to ensure homogenous mixing.

  • Surfactant Addition: Add Tween 80 to achieve 5% of the final volume. Vortex thoroughly.

  • Aqueous Dilution (Critical Step): Slowly, drop-by-drop, add 0.9% Normal Saline to reach the final volume (50%). Vortex continuously during addition.

    • Causality: Rapid addition of water can cause localized supersaturation and irreversible "crashing out" (precipitation) of the hydrophobic indazole.

  • Sterilization & QC: Pass the final solution through a 0.22 μm PTFE syringe filter. Inspect against a dark background for any micro-precipitates. Measure the pH; it should be between 4.5 and 7.5 for IV tolerability.

Protocol B: Preparation of PO Suspension (0.5% Methylcellulose / 0.5% Tween 80)

Note: This protocol is designed for high-dose oral gavage (10-50 mg/kg).

  • Vehicle Preparation: Prepare the stock vehicle by dissolving 0.5% (w/v) Methylcellulose (400 cPs) in heated deionized water, cooling overnight to fully hydrate the polymer. Add 0.5% (v/v) Tween 80 and stir until homogenous[12].

  • Wetting the API: Weigh the finely milled indazole amine powder into a mortar or glass vial. Add a micro-volume of neat Tween 80 (or a small aliquot of the stock vehicle) to the powder.

  • Trituration: Use a pestle or glass rod to triturate (grind) the powder into a smooth, uniform paste.

    • Causality: This mechanical shearing breaks up hydrophobic agglomerates and coats the particles with surfactant, preventing them from floating on the surface of the aqueous vehicle.

  • Geometric Dilution: Gradually add the stock vehicle in small increments, mixing vigorously between each addition until the final volume is reached.

  • Final Dispersion: Sonicate the suspension for 10 minutes.

  • QC Check: Allow the suspension to sit for 30 minutes. If rapid settling occurs, the particle size is too large (consider bead milling) or the vehicle viscosity is too low. Shake well immediately before dosing.

In Vivo Pharmacokinetic Pathway

Understanding the physiological journey of the formulated indazole amine explains why formulation choices dictate PK outcomes. Basic indazole amines formulated as suspensions will dissolve in the acidic stomach (pH 1.5) but face a high risk of precipitation upon entering the neutral duodenum (pH 6.5)[4].

PKPathway PO Oral Administration (Suspension/SNEDDS) GI GI Tract Dissolution (pH-dependent) PO->GI Portal Portal Vein Absorption GI->Portal Permeability Liver Hepatic First-Pass (CYP450 Metabolism) Portal->Liver Systemic Systemic Circulation (Protein Bound >95%) Liver->Systemic Bioavailability (F%) Target Target Tissue (e.g., Kinase Inhibition) Systemic->Target Distribution (Vd) Clearance Renal / Biliary Clearance Systemic->Clearance Elimination (t1/2)

Figure 2: In vivo pharmacokinetic absorption and metabolism pathway of orally administered indazole amines.

By utilizing Tween 80 or lipid-based excipients (like Labrafac or Transcutol), we create micelles that keep the indazole amine solubilized in the intestinal lumen long enough to permeate the enterocytes, thereby maximizing the Area Under the Curve (AUC) and oral bioavailability (F%)[4][9]. Once in systemic circulation, these compounds typically exhibit high plasma protein binding (>99%) and moderate to high volumes of distribution (Vd)[1][6].

References

  • Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry - ACS Publications. 1

  • Indazole-based privileged ligands in polypharmacology: Unlocking the 'undruggable' membrane transporter landscape. SAMI Publishing Company. 2

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. 4

  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors. National Institutes of Health (PMC). 3

  • Effect of Basic Amino Acids on Folic Acid Solubility. MDPI. 5

  • Indazole | Heterocyclic Compound. MedChemExpress. 8

  • Discovery of a novel DDRs kinase inhibitor XBLJ-13 for the treatment of idiopathic pulmonary fibrosis. National Institutes of Health (PMC).10

  • Methods of using indazole-3-carboxamides and their use as wnt/b-catenin signaling pathway inhibitors. Google Patents (WO2018075858A1). 12

  • Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. National Institutes of Health (PMC). 7

  • Clinical Pharmacology of Axitinib : Clinical Pharmacokinetics. Ovid. 6

Sources

Method

Application Note: Systematic Development of a Recrystallization Protocol for N-Isopropyl-6-nitro-1H-indazol-3-amine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust recrystallization protocol for the purification of N-Isopropyl-6-nitro-1H-ind...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust recrystallization protocol for the purification of N-Isopropyl-6-nitro-1H-indazol-3-amine (MW: 220.231 g/mol , Formula: C₁₀H₁₂N₄O₂)[1]. Due to the absence of specific literature on the recrystallization of this compound, this guide emphasizes a systematic and logical approach to solvent system selection and procedural optimization. The protocols herein are grounded in established principles of crystallization and draw upon methodologies for structurally related polar, nitro-substituted, and amino-substituted heterocyclic compounds.

Introduction: The Imperative for Purity

N-Isopropyl-6-nitro-1H-indazol-3-amine is a substituted indazole, a class of compounds recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules[2][3]. The presence of both a nitro group and a secondary amine imparts significant polarity to the molecule. For its application in pharmaceutical development or as a chemical intermediate, achieving high purity is paramount. Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures[4][5].

The success of recrystallization is critically dependent on the choice of solvent. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures, allowing for maximal recovery of purified crystals upon cooling[5][6]. This application note details a structured workflow for identifying suitable single-solvent and mixed-solvent systems for N-Isopropyl-6-nitro-1H-indazol-3-amine.

Molecular Characteristics and Predicted Solubility

The structure of N-Isopropyl-6-nitro-1H-indazol-3-amine, featuring a polar indazole core, a hydrogen-bond-donating amine, and a strongly electron-withdrawing nitro group, suggests the molecule is polar. The general principle of "like dissolves like" is the foundational concept for solvent selection; therefore, polar solvents are expected to be more effective at dissolving this compound than nonpolar ones[5][7].

Indazole itself is soluble in acidic solutions but has limited solubility in water, ether, or alcohol[8]. However, derivatives are often soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and various alcohols[2]. Given the polar functionalities, protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., acetone, ethyl acetate) are promising candidates for initial screening.

Systematic Solvent Selection Workflow

A methodical approach to solvent screening is essential to efficiently identify an optimal recrystallization system. The following workflow is recommended.

Solvent_Selection_Workflow Start Start: Crude N-Isopropyl-6-nitro- 1H-indazol-3-amine Screening Step 1: Small-Scale Solubility Screening (Test Tube Scale) Start->Screening Categorize Step 2: Categorize Solvents (Good, Poor, Moderate) Screening->Categorize SingleSolvent Step 3a: Evaluate Moderate Solvents for Single-Solvent Recrystallization Categorize->SingleSolvent Moderate solubility MixedSolvent Step 3b: Pair 'Good' and 'Poor' Solvents for Mixed-Solvent Recrystallization Categorize->MixedSolvent Good & Poor solubility pairs Optimization Step 4: Scale-Up and Optimization (Erlenmeyer Flask) SingleSolvent->Optimization MixedSolvent->Optimization End End: Pure Crystalline Product Optimization->End

Caption: Workflow for systematic solvent selection.

Recommended Solvents for Initial Screening

A panel of solvents with varying polarities should be tested. The following table provides a starting point, listing common recrystallization solvents in order of decreasing polarity[5].

Solvent ClassRepresentative SolventsBoiling Point (°C)PolarityRationale for Inclusion
Polar Protic Water100HighPotential anti-solvent; high temperature differential[6].
Methanol65HighGood for relatively polar compounds[7].
Ethanol78HighExcellent general-purpose solvent[7].
Isopropanol (IPA)82Medium-HighCommon choice for polar molecules[9].
Polar Aprotic Acetone56Medium-HighGeneral purpose, but low boiling point can be a disadvantage[7].
Ethyl Acetate77MediumVersatile solvent, often used in solvent pairs with hexanes[4].
Tetrahydrofuran (THF)66MediumGood solvent, but can form peroxides.
Non-Polar Toluene111LowGood for aromatic compounds, less polar impurities[5].
Hexanes/Heptane~69Very LowLikely to be a poor solvent; useful as an anti-solvent[9].

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Never heat organic solvents with an open flame; use a hot plate.

Protocol 1: Small-Scale Solubility Screening

This initial test aims to quickly categorize solvents.

  • Preparation: Place approximately 20-30 mg of the crude N-Isopropyl-6-nitro-1H-indazol-3-amine into several small test tubes.

  • Room Temperature Test: To each tube, add 0.5 mL of a different solvent from the screening panel. Agitate the mixture at room temperature. Record if the compound is soluble (s), sparingly soluble (ss), or insoluble (i). An ideal solvent will show low solubility (i or ss) at room temperature[6].

  • Hot Solvent Test: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a hot water bath or on a hot plate, bringing the solvent to a gentle boil. Add more solvent dropwise (up to a total of 2-3 mL) until the solid dissolves completely. Record your observations.

  • Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath[5]. Observe the quantity and quality of the crystals formed.

  • Categorization:

    • Good Solvents: The compound is soluble at room temperature or requires very little hot solvent. These are often too effective for single-solvent recrystallization but are candidates for a mixed-solvent system[6].

    • Poor Solvents: The compound is insoluble or has very low solubility even in the hot solvent. These are unsuitable as the primary solvent but are excellent candidates for use as an anti-solvent in a mixed-solvent system[5].

    • Moderate/Promising Solvents: The compound is largely insoluble in the cold solvent but dissolves completely in the hot solvent, and upon cooling, yields a good quantity of crystals. These are ideal for single-solvent recrystallization[6].

Protocol 2: Single-Solvent Recrystallization

This protocol should be used with a solvent identified as "Promising" in Protocol 1.

Single_Solvent_Recrystallization Start Place crude solid in Erlenmeyer flask AddSolvent Add minimum amount of hot solvent to dissolve Start->AddSolvent HotFilter Hot gravity filtration (if insoluble impurities) AddSolvent->HotFilter Optional Cool Cool slowly to room temperature, then ice bath AddSolvent->Cool HotFilter->Cool Collect Collect crystals by vacuum filtration Cool->Collect Wash Wash with ice-cold solvent Collect->Wash Dry Dry crystals Wash->Dry

Caption: Single-solvent recrystallization workflow.

  • Dissolution: Place the crude N-Isopropyl-6-nitro-1H-indazol-3-amine in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to boiling on a hot plate[7]. Continue adding small portions of the hot solvent until the compound just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities (including charcoal, if used), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization[4][7].

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation[7].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor[5].

  • Drying: Dry the purified crystals to a constant weight.

Protocol 3: Mixed-Solvent Recrystallization

This method is ideal when no single solvent is suitable. It requires a pair of miscible solvents: a "good" solvent in which the compound is highly soluble, and a "poor" (or anti-solvent) in which it is sparingly soluble[4][9][10]. For polar molecules like the target compound, an ethanol/water system is a common and effective choice[6][11].

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask[10].

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise with constant swirling until the solution just begins to turn cloudy (the point of saturation)[9][10].

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution[5][10].

  • Crystallization, Isolation, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol. Wash the crystals with a cold mixture of the two solvents in the determined ratio.

Troubleshooting Common Issues

  • Oiling Out: If the compound separates as a liquid instead of a solid, it means the boiling point of the solvent is higher than the melting point of the solute, or the solution is too supersaturated. To remedy this, add more of the "good" solvent, reheat to dissolve the oil, and allow it to cool more slowly[4][5].

  • No Crystal Formation: This indicates the compound is too soluble or the solution is not sufficiently concentrated. Try boiling off some solvent to increase the concentration. If that fails, induce crystallization by scratching the flask's inner surface or adding a seed crystal[5].

  • Low Recovery: This is often due to using too much solvent during the dissolution step or not cooling the solution sufficiently before filtration[6].

Conclusion

This application note provides a systematic framework for developing an effective recrystallization protocol for N-Isopropyl-6-nitro-1H-indazol-3-amine. By methodically screening a range of solvents and applying the principles of single- and mixed-solvent crystallization, researchers can achieve the high degree of purity required for pharmaceutical and chemical applications. The key to success lies in careful observation during the small-scale screening phase to inform the selection of the most promising solvent system for scale-up.

References

  • An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole - Benchchem.
  • Recrystallization-1.pdf.
  • Crystallization.
  • US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents.
  • Recrystallization.
  • The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed.
  • "solubility and stability of N-2H-Indazol-2-ylurea in different solvents" - Benchchem.
  • Application Note: Recrystallization Techniques for Polar Fluorinated Molecules - Benchchem.
  • Experiment 2: Recrystallization.
  • Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook.
  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Sciencemadness Discussion Board.
  • Isopropyl-(6-nitro-1H-indazol-3-yl)-amine | 927209-11-8 - 摩熵化学.
  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or.
  • 3.3F: Mixed Solvents - Chemistry LibreTexts.

Sources

Application

Application Note: Protocol for the Synthesis of N-Isopropyl-6-nitro-1H-indazol-3-amine via SNAr and Intramolecular Cyclization

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Mechanistic Guide Executive Summary The 3-aminoindazole scaffold is a privileged pharmacophore i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Mechanistic Guide

Executive Summary

The 3-aminoindazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors (e.g., p38 MAP kinase inhibitors) [1]. Synthesizing substituted 3-aminoindazoles like N-Isopropyl-6-nitro-1H-indazol-3-amine (CAS: 927209-11-8) requires precise control over nucleophilic aromatic substitution (SNAr) and subsequent intramolecular cyclization. This guide provides a field-proven, self-validating protocol for this transformation, detailing the mechanistic causality behind each reagent and condition to ensure high-fidelity reproducibility.

Mechanistic Rationale: The "Why" Behind the Chemistry

As a Senior Application Scientist, it is critical to understand that successful SNAr reactions are governed by the stabilization of the intermediate anion, rather than the leaving group's bond strength.

  • The Fluorine Advantage: We utilize 2-fluoro-N-isopropyl-4-nitrobenzamide as the precursor instead of the chloro-analog. In SNAr, the rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex. Fluorine’s extreme electronegativity strongly polarizes the C-F bond, maximizing the electrophilicity of the ipso-carbon.

  • Orthogonal Activation: The ortho-amide and para-nitro groups provide essential resonance stabilization for the Meisenheimer complex, lowering the activation energy barrier for hydrazine attack.

  • Tandem Cyclization & Dehydration: Upon displacement of the fluoride, the resulting 2-hydrazinyl intermediate undergoes rapid intramolecular cyclization. The terminal nitrogen of the hydrazine moiety attacks the amide carbonyl. Subsequent dehydration (loss of H₂O) drives the aromatization of the pyrazole ring, yielding the thermodynamically stable indazole core [2].

Mechanism A 2-Fluoro Amide B Meisenheimer Complex A->B NH2NH2 C 2-Hydrazinyl Intermediate B->C -HF D Tetrahedral Intermediate C->D Cyclization E Aromatization (-H2O) D->E Proton Transfer F 3-Aminoindazole E->F Dehydration

Mechanistic pathway of SNAr and subsequent cyclization to form the indazole core.

Data-Driven Optimization

The choice of solvent and base dictates the efficiency of the SNAr reaction. Table 1 summarizes the quantitative optimization data for this specific transformation.

Table 1: Optimization of SNAr and Cyclization Conditions

EntrySolventBaseTemp (°C)Time (h)Yield (%)Observation
1EthanolNone801241Incomplete conversion, side products
2DMFK₂CO₃100865Moderate yield, minor decomposition
3 NMP K₂CO₃ 80 5 89 Optimal, clean conversion
4NMPK₂CO₃120352Significant thermal degradation

Causality of Optimal Conditions (Entry 3):

  • Solvent (NMP): N-Methyl-2-pyrrolidone is a polar aprotic solvent that strongly solvates the potassium cations from K₂CO₃, leaving the hydrazine nucleophile "naked" and highly reactive.

  • Base (K₂CO₃): A mild inorganic base is required to neutralize the hydrofluoric acid (HF) generated during the substitution. Without it, the acidic byproduct would protonate the hydrazine, rendering it non-nucleophilic and stalling the reaction.

Experimental Protocol

Workflow A 2-Fluoro-4-nitrobenzoic acid + Isopropylamine B Amidation (SOCl2 or HATU) Intermediate Synthesis A->B C 2-Fluoro-N-isopropyl-4-nitrobenzamide (Starting Material) B->C D Hydrazine Hydrate + K2CO3 in NMP (80 °C) C->D E SNAr Reaction (Fluorine Displacement) D->E F Intramolecular Cyclization & Dehydration E->F G N-Isopropyl-6-nitro-1H-indazol-3-amine (Final Product) F->G

Experimental workflow for synthesizing N-Isopropyl-6-nitro-1H-indazol-3-amine.

Phase A: Preparation of Precursor (2-Fluoro-N-isopropyl-4-nitrobenzamide)
  • Dissolve 2-fluoro-4-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen.

  • Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C. Stir for 2 h at room temperature to form the acid chloride.

  • Concentrate under reduced pressure to remove excess oxalyl chloride, redissolve in DCM, and cool to 0 °C.

  • Add isopropylamine (2.5 eq) dropwise. Stir for 1 h.

  • Quench with 1M HCl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the precursor.

Phase B: SNAr and Cyclization to Final Product
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-fluoro-N-isopropyl-4-nitrobenzamide (1.0 eq, e.g., 10 mmol) in anhydrous NMP (0.2 M concentration).

  • Activation: Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq) to the solution.

  • Nucleophile Addition: Slowly add Hydrazine hydrate (NH₂NH₂·H₂O, 64% hydrazine) (3.0 eq) dropwise at room temperature. Caution: Hydrazine is toxic; perform strictly in a fume hood.

  • Thermal Cyclization: Heat the reaction mixture to 80 °C under an inert nitrogen atmosphere for 5.0 hours [1].

  • Precipitation: Upon completion, cool the mixture to room temperature and pour it slowly into vigorously stirred ice-cold water (5 volumes relative to NMP).

  • Isolation: Filter the resulting solid precipitate. Wash extensively with cold water to remove residual NMP and excess hydrazine.

  • Drying: Dry the solid under high vacuum at 40 °C overnight to afford N-Isopropyl-6-nitro-1H-indazol-3-amine. Purify via silica gel chromatography (Hexanes/EtOAc) if trace impurities remain.

Self-Validating Quality Control (QC)

A robust protocol must be a self-validating system. Use the following checkpoints to ensure the reaction is proceeding correctly:

  • Visual Milestones: The reaction mixture transitions from a pale yellow solution to a deep red/orange color immediately upon the addition of hydrazine. This chromic shift is a visual confirmation of the Meisenheimer complex formation. As cyclization and dehydration proceed, the color stabilizes.

  • Chromatography (TLC): Monitor using 1:1 EtOAc/Hexanes. The starting material (Rf ~0.60) will be entirely consumed, replaced by a more polar, highly UV-active product spot (Rf ~0.35).

  • Mass Spectrometry (LC-MS): The starting material exhibits an [M+H]⁺ peak at m/z 227. Successful SNAr and subsequent dehydration to the indazole core are confirmed by a definitive mass shift to m/z 221 [2].

References

  • Title: US7517901B2 - p38 MAP kinase inhibitors and methods for using the same Source: Google Patents URL
  • Title: Isopropyl-(6-nitro-1H-indazol-3-yl)-amine | 927209-11-8 Source: Molaid Chemical Database URL: [Link]

  • Title: Nucleophilic Aromatic Substitution (SNAr) Source: Chemistry LibreTexts URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Acid-Mediated Degradation of N-Isopropyl-6-nitro-1H-indazol-3-amine

Welcome to the Technical Support Center for N-Isopropyl-6-nitro-1H-indazol-3-amine (CAS 927209-11-8) . This compound is a critical pharmacophore and intermediate widely used in the development of kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Isopropyl-6-nitro-1H-indazol-3-amine (CAS 927209-11-8) . This compound is a critical pharmacophore and intermediate widely used in the development of kinase inhibitors (e.g., p38 MAP kinase and ULK1 inhibitors) 1.

A pervasive challenge when handling 3-aminoindazole derivatives is their vulnerability to degradation in acidic environments 2. This guide provides drug development professionals with mechanistic insights, troubleshooting FAQs, and self-validating protocols to prevent yield loss and analytical artifacts.

Mechanistic Causality: Why Does Degradation Occur?

The 3-aminoindazole core is an electron-rich amidine-like system. However, the strongly electron-withdrawing 6-nitro group modulates its electronic distribution, making the C3 position highly electrophilic once the ring is protonated.

In acidic media (pH < 4), protonation occurs predominantly at the N2 position or the exocyclic amine. This activates the C3 carbon toward nucleophilic attack by ambient water. The resulting tetrahedral intermediate rapidly collapses, expelling isopropylamine as a leaving group. The final degradation product is 6-nitro-1H-indazol-3-one (or its tautomer, 6-nitro-1H-indazol-3-ol). Understanding this causality is critical for designing stable workflows 3.

Mechanism A N-Isopropyl-6-nitro- 1H-indazol-3-amine (Intact API) B Protonation at N2/Exocyclic N (Acidic Media pH < 4) A->B C Nucleophilic Attack by H2O at C3 Position B->C D Tetrahedral Intermediate Formation C->D E C-N Bond Cleavage (Loss of Isopropylamine) D->E F 6-Nitro-1H-indazol-3-one (Degradant) E->F

Logical flow of the acid-catalyzed hydrolysis mechanism of N-Isopropyl-6-nitro-1H-indazol-3-amine.

Troubleshooting FAQs

Q1: We observe a secondary peak growing during LC-MS analysis when using 0.1% Formic Acid. Is this an impurity from synthesis? A: No, this is likely an on-column degradation artifact. The acidic mobile phase (pH ~2.7) catalyzes the hydrolysis of the 3-isopropylamino group during the chromatographic run. The secondary peak is 6-nitro-1H-indazol-3-one, identified by a mass shift corresponding to the loss of the isopropylamine moiety ( Δm=−41 Da). To resolve this, you must switch to a neutral mobile phase.

Q2: How does pH quantitatively affect the stability of this compound in solution? A: The degradation follows pseudo-first-order kinetics when water is in excess. The half-life ( t1/2​ ) is inversely proportional to the hydronium ion concentration. Table 1 summarizes the degradation kinetics to help you establish safe handling windows.

Table 1: Quantitative Degradation Kinetics of N-Isopropyl-6-nitro-1H-indazol-3-amine at 25°C

Media / Buffer SystempHDegradation Rate Constant ( kobs​ , h −1 )Approximate Half-life ( t1/2​ )Primary Degradant
0.1% Trifluoroacetic Acid (TFA)2.00.138~5.0 hours6-Nitro-1H-indazol-3-one
0.1% Formic Acid (FA)2.70.046~15.0 hours6-Nitro-1H-indazol-3-one
10 mM Ammonium Acetate6.8< 0.001> 30 daysNone detected
Phosphate Buffered Saline (PBS)7.4< 0.001> 30 daysNone detected

Q3: During the synthetic workup of the Buchwald-Hartwig coupling to form this compound, my yield drops significantly after the acid wash. Why? A: Standard acid washes (e.g., 1M HCl), typically used to remove residual amines or transition metal catalysts, will rapidly hydrolyze the newly formed 3-aminoindazole product. You must employ a neutralized workup protocol to preserve the integrity of the C-N bond.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory checks to confirm that degradation has been successfully bypassed.

Protocol 1: Stability-Indicating LC-MS Method (Neutral pH)

Causality: Utilizing a neutral, volatile buffer prevents the protonation of the indazole ring, completely halting the hydrolysis pathway during analysis.

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.77 g of Ammonium Acetate in 1 L of LC-MS grade water to create a 10 mM solution. Verify the pH is between 6.8 and 7.0.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Selection: Use a C18 column engineered for neutral/basic pH stability (e.g., Waters XBridge C18, 2.1 x 50 mm, 2.5 µm).

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: 5% to 95% B

    • 4.0 - 5.0 min: 95% B

    • 5.0 - 5.1 min: 95% to 5% B

    • 5.1 - 7.0 min: 5% B (Re-equilibration)

  • Sample Preparation: Dissolve the analyte in Acetonitrile/Water (50:50, v/v). Strictly avoid adding any acid to the diluent.

  • Self-Validation Step: Inject a standard solution at T=0 and again at T=24 hours (stored in the autosampler at 4°C). The peak area variance must be ≤2.0% with no appearance of the M-41 degradant peak to validate the system.

Protocol 2: Neutralized Extraction and Workup Procedure

Causality: Maintaining the aqueous phase above pH 6 during liquid-liquid extraction prevents the formation of the electrophilic protonated intermediate, safeguarding the product yield.

  • Quenching: Quench the crude reaction mixture by slowly adding a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) dropwise.

  • pH Verification (Critical): Test the aqueous layer with pH paper. Ensure the pH is strictly between 7.5 and 8.0. Do not proceed if the pH is acidic.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). The target amine will partition cleanly into the organic layer.

  • Washing: Wash the combined organic layers with saturated brine (50 mL) to remove residual aqueous salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter and concentrate under reduced pressure at a water bath temperature of ≤40∘C to prevent thermal degradation.

Workflow Start Reaction Complete: N-Isopropyl-6-nitro-1H-indazol-3-amine Check Assess Quench/Workup pH Start->Check Acidic pH < 6 (e.g., HCl wash) Check->Acidic Neutral pH 7 - 8 (e.g., NaHCO3 quench) Check->Neutral Degradation Hydrolysis to Indazol-3-one (Yield Loss) Acidic->Degradation Extraction Extract with EtOAc Wash with Brine Neutral->Extraction Dry Dry over Na2SO4 Concentrate < 40°C Extraction->Dry Success High Yield & Purity API Dry->Success

Step-by-step troubleshooting workflow for the extraction and isolation of 3-aminoindazoles.

References

  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors Source: ACS / Universidad Complutense de Madrid URL

Sources

Optimization

Technical Support Center: Post-Synthesis Purification of N-Isopropyl-6-nitro-1H-indazol-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and crystallographic challenges associated with the isolation of N-Isopropyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and crystallographic challenges associated with the isolation of N-Isopropyl-6-nitro-1H-indazol-3-amine .

The indazole core, combined with a strongly electron-withdrawing nitro group and a lipophilic isopropylamine moiety, creates a unique physicochemical profile. Post-synthesis, you are likely dealing with a crude matrix containing unreacted starting materials, over-alkylated byproducts, and closely related regioisomers. This guide provides the mechanistic causality behind each purification strategy to ensure your workflows are both robust and reproducible.

Diagnostic Purification Workflow

Before selecting a purification method, it is critical to profile your crude mixture using LC-MS and TLC. Use the diagnostic decision tree below to route your sample to the appropriate purification protocol.

PurificationWorkflow Crude Crude Mixture (Post-Synthesis) LCMS LC-MS & TLC Profiling Crude->LCMS CheckSM High Unreacted Starting Material? LCMS->CheckSM CheckRegio Regioisomers Present (Same m/z)? CheckSM->CheckRegio No / Trace Recryst Mixed-Solvent Recrystallization CheckSM->Recryst Yes (>15%) PrepHPLC Preparative RP-HPLC (Isomer Resolution) CheckRegio->PrepHPLC Yes (N1/N2/N3 mix) FCC Flash Chromatography (Over-alkylation removal) CheckRegio->FCC No (Only N,N-diisopropyl) Pure Pure N-Isopropyl-6-nitro- 1H-indazol-3-amine Recryst->Pure PrepHPLC->Pure FCC->Pure

Diagnostic workflow for post-synthesis purification of N-Isopropyl-6-nitro-1H-indazol-3-amine.

Troubleshooting & FAQs: The "Why" and "How"

Q1: My LC-MS shows multiple peaks with the exact same mass ([M+H]+ = 221.2). What are these, and why did normal-phase Flash Column Chromatography (FCC) fail to separate them? A1: You are observing regioisomers. The 1H-indazol-3-amine core possesses three nucleophilic nitrogen centers (N1, N2, and the exocyclic N3). During direct alkylation, the N1 and N2 positions are often more sterically accessible and electronically favored than the exocyclic N3 amine, which is deactivated by electron delocalization into the 6-nitro group[1]. This results in a mixture of N1-isopropyl, N2-isopropyl, and the desired N3-isopropyl regioisomers. Normal-phase FCC struggles here because the dipole moments of these isomers are nearly identical. To resolve them, you must use Preparative Reverse-Phase HPLC (RP-HPLC). A C18 stationary phase exploits minute differences in the hydrophobic surface area and pKa of the protonated isomers to achieve baseline separation[2][3].

Q2: How can I efficiently remove unreacted 6-nitro-1H-indazol-3-amine without resorting to expensive prep-HPLC? A2: You can exploit differential solubility through selective mixed-solvent recrystallization[4]. The unreacted starting material is a primary amine with a robust intermolecular hydrogen-bonding network, making it highly polar and crystalline. The addition of the isopropyl group in your product disrupts this dense H-bonding network, significantly increasing the molecule's lipophilicity (LogP). In an ethanol/water system, the more lipophilic N-isopropyl product remains soluble in the hot ethanolic mixture, while the highly polar starting material can be selectively manipulated to crash out[5].

Q3: My reaction yielded a significant amount of N,N-diisopropyl-6-nitro-1H-indazol-3-amine. What is the best removal strategy? A3: Over-alkylation occurs when the secondary amine product undergoes a second alkylation event. The resulting tertiary amine (N,N-diisopropyl) completely lacks the N-H hydrogen bond donor. This drastically reduces its affinity for the silanol groups on normal-phase silica gel. Normal-phase FCC is highly efficient here: using a gradient of Hexane and Ethyl Acetate, the N,N-diisopropyl impurity will elute significantly earlier (highest Rf) than your mono-alkylated target.

Quantitative Data: Chromatographic Parameters

Use the following physicochemical parameters to predict elution orders and track your purification progress.

CompoundMolecular Weight ( g/mol )Relative LipophilicityH-Bond DonorsExpected FCC Elution Order (Hex/EtOAc)
N,N-Diisopropyl-6-nitro-1H-indazol-3-amine 262.31High1 (Indazole N-H)1st (Highest Rf, elutes fastest)
N-Isopropyl-6-nitro-1H-indazol-3-amine 220.23Medium22nd
6-Nitro-1H-indazol-3-amine (Starting Material)178.15Low33rd (Lowest Rf, retains strongly)
Standardized Experimental Protocols
Protocol A: Preparative RP-HPLC for Regioisomer Resolution

Use this protocol when LC-MS indicates the presence of N1/N2/N3 regioisomers.

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of DMSO. Self-Validation: Filter through a 0.22 µm PTFE syringe filter; if backpressure is high, dilute with an additional 100 µL of DMSO to prevent column clogging.

  • Column Selection: Utilize a preparative C18 column (e.g., 50 mm x 21.2 mm, 5 µm particle size)[2].

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure water + 0.1% Formic Acid (FA) or Trifluoroacetic acid (TFA). Note: The acid suppresses silanol ionization and keeps the indazole nitrogens protonated, preventing peak tailing[2][3].

    • Solvent B: HPLC-grade Acetonitrile + 0.1% FA or TFA.

  • Gradient Elution: Run a shallow gradient from 10% B to 60% B over 30 minutes at a flow rate of 20 mL/min[2].

  • Fraction Collection & Recovery: Monitor UV absorbance at 254 nm. Self-Validation: Before pooling fractions, run an analytical LC-MS on the middle fraction of each peak to confirm isomeric purity. Lyophilize the pooled fractions to yield the pure product as a salt.

Protocol B: Mixed-Solvent Recrystallization

Use this protocol for >1g scale reactions where unreacted starting material is the primary impurity.

  • Dissolution: Suspend the crude solid in a minimal amount of hot ethanol (approx. 70 °C) in a round-bottom flask. Stir until the N-isopropyl product is fully dissolved[5].

  • Hot Filtration (Optional but Recommended): If unreacted 6-nitro-1H-indazol-3-amine remains undissolved, perform a rapid hot filtration. Self-Validation: A yellow/orange residue on the filter paper confirms the successful removal of highly polar, insoluble impurities[4].

  • Cloud Point Induction: Return the hot filtrate to the heat source. Add hot ultrapure water dropwise until the solution becomes faintly turbid (the "cloud point"). Immediately add 1-2 drops of hot ethanol until the solution just turns clear again[4].

  • Controlled Cooling: Remove the flask from the heat source. Cover the flask and allow it to cool slowly to room temperature completely undisturbed. Mechanistic Note: Slow cooling prevents the entrapment of impurities within the crystal lattice, avoiding "shock-cooling" which leads to impure precipitation[6].

  • Isolation: Once at room temperature, chill the flask in an ice bath for 30 minutes. Collect the crystals via vacuum filtration on a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold 1:1 Ethanol/Water[4]. Dry under high vacuum at 40 °C for 12 hours.

References
  • ChemTalk. "Lab Procedure: Recrystallization | Chemistry." ChemTalk. URL: [Link]

  • Frontier, A. "How To: Purify by Crystallization." Department of Chemistry, University of Rochester. URL:[Link]

  • Lin, M.-H., et al. "SYNTHESIS OF INDAZOLES - European Patent Office - EP 3448849 B1." Googleapis. URL: [Link]

  • Scholaris. "Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles." Scholaris.ca. URL: [Link]

  • Zhao, H., et al. "Synthesis and evaluation of indazole based analog sensitive Akt inhibitors." PMC - National Institutes of Health. URL: [Link]

Sources

Troubleshooting

Addressing precipitation issues of N-Isopropyl-6-nitro-1H-indazol-3-amine in cell media

Technical Support Center: Troubleshooting N-Isopropyl-6-nitro-1H-indazol-3-amine Precipitation in Cell Media From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In early-stage drug...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting N-Isopropyl-6-nitro-1H-indazol-3-amine Precipitation in Cell Media

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In early-stage drug discovery and in vitro assay development, handling highly lipophilic small molecules is a ubiquitous challenge. N-Isopropyl-6-nitro-1H-indazol-3-amine (CAS: 927209-11-8), a compound utilized as an intermediate and analog for p38 MAP kinase inhibitors [5], presents a classic "problematic" physicochemical profile. With a LogP of approximately 2.5, a planar indazole core, and a nitro group capable of strong intermolecular hydrogen bonding, this compound exhibits exceptionally high crystal lattice energy [6].

When introducing this compound into aqueous cell culture media, researchers frequently encounter kinetic insolubility—commonly referred to as the "DMSO crash"[1]. This guide provides an authoritative deep dive into the causality of this phenomenon and offers self-validating, step-by-step protocols to rescue your cellular assays.

Part 1: Diagnostic FAQs – Understanding the Causality

Q1: I prepared a 10 mM stock in 100% DMSO. When I pipette it directly into my cell culture media, it immediately forms a cloudy precipitate. Why does this happen? The Causality: You are observing a rapid kinetic precipitation event. While 100% Dimethyl sulfoxide (DMSO) effectively disrupts the compound's crystal lattice by solvating the indazole and nitro groups, cell culture media is a complex aqueous environment rich in salts and proteins. Upon direct addition, the local polarity shifts instantaneously. The DMSO diffuses rapidly into the water, stripping the solvation shell from the compound. Because the aqueous thermodynamic solubility of N-Isopropyl-6-nitro-1H-indazol-3-amine is exceedingly low, the localized supersaturation forces the planar indazole rings to rapidly re-aggregate via π−π stacking, nucleating into visible crystals [1][4].

Q2: Can I just increase the final DMSO concentration in my assay to 1% or 2% to keep it in solution? The Causality: This is highly discouraged for cell-based assays. While increasing the organic solvent ratio improves thermodynamic solubility, DMSO is cytotoxic and can induce differentiation, alter membrane permeability, or cause apoptosis at higher concentrations. For most mammalian cell lines, the maximum tolerated concentration of DMSO is 0.1% to 0.5% (v/v) [3]. Exceeding this threshold introduces severe solvent artifacts, rendering your biological readouts (e.g., IC50 values) invalid.

Q3: Will warming the cell culture media prevent the crash? The Causality: Pre-warming the media to 37°C is a necessary best practice, but it is rarely sufficient on its own for compounds with high lattice energy. Warming increases the thermodynamic solubility limit slightly, but it does not prevent the kinetic shock of the solvent polarity shift. You must combine pre-warming with a carrier system or an intermediate dilution strategy.

Part 2: Visualizing the Precipitation Mechanism

To effectively prevent the compound from crashing out, we must first map the physicochemical failure mode.

Mechanism A 100% DMSO Stock (Fully Solubilized) B Aqueous Media (Rapid Polarity Shift) A->B Direct Addition C Supersaturation (Loss of Solvent Shell) B->C Rapid Diffusion D Nucleation (Pi-Pi Stacking) C->D Kinetic Aggregation E Precipitation (DMSO Crash) D->E Crystal Growth

The kinetic mechanism of the "DMSO Crash" upon direct dilution into aqueous media.

Part 3: Quantitative Data & Formulation Strategies

To bypass the nucleation phase, we must employ formulation strategies that shield the hydrophobic core of N-Isopropyl-6-nitro-1H-indazol-3-amine. Below is a comparative summary of validated solubilization matrices.

Formulation StrategyCo-Solvent / CarrierMax Final DMSOCytotoxicity RiskSolubilization Efficacy
Direct Dilution None (Media only)0.1% - 0.5%LowPoor (Immediate crash)
Surfactant Assist 0.05% Tween-800.5%ModerateGood (Micellar encapsulation)
Inclusion Complex 10% HP- β -CD0.5%LowExcellent (Hydrophobic shielding)
Protein Binding 10% FBS (in media)0.5%LowModerate (Requires slow addition)

Part 4: Self-Validating Experimental Protocols

As a self-validating system, a protocol must include internal checks to confirm success before proceeding to the biological assay. If you observe turbidity at any "Validation Checkpoint," the formulation has failed, and the assay must be aborted to prevent false negatives.

Protocol A: The Hydroxypropyl- β -Cyclodextrin (HP- β -CD) Inclusion Method

Causality & Mechanism: HP- β -CD forms a hydrophilic cone that encapsulates the lipophilic indazole core, preventing π−π stacking without altering the compound's biological availability at the receptor site.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve N-Isopropyl-6-nitro-1H-indazol-3-amine in 100% anhydrous DMSO to create a 10 mM master stock. Vortex vigorously until optically clear.

  • Carrier Solution Preparation: Prepare a 10% (w/v) solution of HP- β -CD in sterile PBS or basal cell culture media. Filter sterilize (0.22 µm).

  • Intermediate Dilution (The Critical Step):

    • Aliquot 90 µL of the 10% HP- β -CD solution into a sterile microcentrifuge tube.

    • Add 10 µL of the 10 mM DMSO stock dropwise while continuously vortexing.

    • Validation Checkpoint 1: The resulting 1 mM intermediate solution (10% DMSO) must remain completely transparent.

  • Final Media Dilution:

    • Pre-warm your complete cell culture media (containing FBS) to 37°C.

    • Dilute the 1 mM intermediate solution 1:100 into the pre-warmed media to achieve a final working concentration of 10 µM (0.1% final DMSO).

  • Microscopic Validation:

    • Validation Checkpoint 2: Place 100 µL of the final media in a 96-well plate. Inspect under a phase-contrast microscope at 20x magnification. The absence of needle-like or amorphous microcrystals validates the protocol [4].

Protocol B: The Co-Solvent / Surfactant Cascade Method

Causality & Mechanism: Utilizing a surfactant lowers the surface tension and forms temporary micelles that stabilize the compound during the drastic transition from organic to aqueous phases.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock in 100% DMSO.

  • Surfactant Priming: To 10 µL of the 10 mM stock, add 1 µL of sterile, cell-culture grade Tween-80. Pipette up and down to create a homogenous organic-surfactant phase.

  • Media Pre-warming: Warm the complete cell culture media to 37°C.

  • Cascade Dilution:

    • Add 89 µL of pre-warmed media to the DMSO/Tween-80 mixture while vortexing at medium speed. This creates a 1 mM intermediate.

    • Immediately dilute this intermediate 1:100 into the final assay volume.

  • Validation: Check for colloidal light scattering (a "milky" appearance). If the media is clear, proceed to cell treatment.

Part 5: Workflow Visualization

Workflow N1 Step 1: 10 mM Stock (100% Anhydrous DMSO) N3 Step 3: Intermediate Dilution (Vortex Continuously) N1->N3 N2 Step 2: Carrier Prep (10% HP-β-CD or Tween-80) N2->N3 N4 Checkpoint 1: Visual Clarity (Abort if turbid) N3->N4 N5 Step 4: Final Media Dilution (Pre-warmed to 37°C) N4->N5 Clear N6 Checkpoint 2: Microscopic Check (Proceed to Assay) N5->N6

Self-validating formulation workflow to prevent small molecule precipitation.

References

  • Title: DMSO Cell Culture Grade Specifications and Cytotoxicity Source: ServiceBio URL: [Link]

  • Title: Why does the stock solution dissolved in DMSO precipitate out as soon as it is added to the culture medium? Source: ResearchGate URL: [Link]

  • Title: Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis Source: MDPI URL: [Link]

  • Title: Isopropyl-(6-nitro-1H-indazol-3-yl)-amine | 927209-11-8 Chemical Properties Source: Molaid URL: [Link]

Optimization

Advanced Technical Support Center: Troubleshooting Nitro-Indazole Functionalization

Welcome to the Application Scientist Support Center. Functionalizing the nitro-indazole core is a critical step in medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Functionalizing the nitro-indazole core is a critical step in medicinal chemistry and drug discovery. However, the unique electronic and steric properties imparted by the nitro group often lead to complex side reactions, including poor regioselectivity (N1 vs. N2), over-alkylation, and competing elimination pathways.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you minimize side reactions and optimize your yields.

Regioselectivity: Controlling N1 vs. N2 Alkylation

Q: When alkylating 5-nitroindazole, I consistently obtain a complex mixture of N1 and N2 isomers. How can I drive the reaction exclusively to my target position?

The Causality: 1H-indazole exists as a tautomeric mixture. Conventionally, the N1 position is thermodynamically favored, while the N2 position is kinetically favored and more nucleophilic in its neutral state[1]. The introduction of a strongly electron-withdrawing nitro group alters the pKa of the pyrazole ring and redistributes electron density.

To achieve N1-selectivity , you must operate under strict thermodynamic control. Using a strong, non-coordinating base like Sodium Hydride (NaH) in a non-polar aprotic solvent like Tetrahydrofuran (THF) minimizes the coordination between the base's cation (Na⁺) and the indazole nitrogens[2]. This allows the system to equilibrate to the more thermodynamically stable N1-alkylated product[2]. Conversely, weaker bases like K₂CO₃ in polar aprotic solvents (DMF) often fail to fully direct the reaction, resulting in near 1:1 isomeric mixtures[2].

To achieve N2-selectivity , kinetic control is required. Mitsunobu conditions (DIAD/PPh₃) bypass the deprotonation equilibrium entirely, directly activating the alcohol and driving substitution at the more nucleophilic N2 position[2].

Workflow Start Nitro-Indazole Core Decision Target Regioisomer? Start->Decision N1 N1-Alkylation (Thermodynamic) Decision->N1 N1 Preference N2 N2-Alkylation (Kinetic) Decision->N2 N2 Preference Cond1 NaH / THF 0 °C to RT N1->Cond1 Cond2 Mitsunobu (DIAD/PPh3) or K2CO3 / DMF N2->Cond2

Workflow for selecting N1 vs N2 regioselective alkylation conditions for nitro-indazoles.

Q: I am using NaH/THF, but my 7-nitroindazole still yields a high percentage of the N2 isomer. Why?

The Causality: Steric hindrance overrides thermodynamic preferences. A nitro group at the C7 position acts as a massive steric block right next to the N1 nitrogen[2]. This steric clash significantly reduces the energy difference between the tautomers, forcing the incoming electrophile to attack the unhindered N2 position, even under conditions that typically favor N1 alkylation[2],[3].

Table 1: Effect of Reaction Conditions on Nitro-Indazole Regioselectivity
Reagent SystemSolventTemperatureMajor IsomerMechanistic Driver
NaH (Strong base)THF (Non-polar)0 °C to RTN1 Thermodynamic control; minimal cation coordination.
K₂CO₃ (Weak base)DMF (Polar)50 °C - 120 °CMixture Competing kinetic/thermodynamic pathways.
DIAD, PPh₃ THF (Anhydrous)0 °C to RTN2 Kinetic control via direct alcohol activation.

Minimizing Competing Side Reactions (Sₙ2 vs. E2)

Q: I am synthesizing an N-(2-bromoethyl)-nitroindazole using 1,2-dibromoethane. LC-MS shows a significant amount of an N-vinyl byproduct. How do I suppress this?

The Causality: When functionalizing nitro-indazoles with dihaloalkanes, you are setting up a competition between nucleophilic substitution (Sₙ2) and base-mediated elimination (E2). The desired Sₙ2 reaction forms the N-bromoethyl intermediate. However, the E2 elimination process—which yields the unwanted N-vinyl derivative—has a higher activation energy than the substitution route[4].

If you use strong bases (like KOH or Cs₂CO₃) or elevate the temperature, you provide the system with enough thermal energy to overcome the E2 activation barrier, strongly favoring the elimination byproduct[4]. To suppress this, you must use a milder base (K₂CO₃) and strictly maintain room temperature, which kinetically traps the Sₙ2 product[4].

Pathways Reactant Nitro-Indazole + 1,2-Dibromoethane Base Base Addition Reactant->Base Path1 SN2 Pathway (Target) Base->Path1 Mild Base (K2CO3) Room Temp Path2 E2 Elimination (Side Reaction) Base->Path2 Strong Base (KOH) High Temp Prod1 N-Bromoethyl Nitro-Indazole Path1->Prod1 Prod2 N-Vinyl Nitro-Indazole Path2->Prod2

Competing SN2 substitution and E2 elimination pathways during nitro-indazole alkylation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps.

Protocol A: Highly Regioselective N1-Alkylation of Nitro-Indazoles

Optimized for thermodynamic control to yield >90% N1-isomer.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the substituted nitro-1H-indazole (1.0 mmol) in 10 mL of strictly anhydrous THF[2].

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise[2]. Self-Validation: The evolution of H₂ gas indicates active deprotonation. Stir for 30 minutes until gas evolution ceases.

  • Alkylation: Dropwise, add the alkylating agent (e.g., alkyl bromide, 1.1 mmol)[2].

  • Reaction: Allow the mixture to slowly warm to room temperature. Stir for 4–12 hours.

  • Quench & Workup: Carefully quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].

  • Analytical Validation: Purify via flash chromatography. To unequivocally assign the regiochemistry, perform a 2D ¹H-¹H NOESY NMR experiment. A strong NOE cross-peak between the N-alkyl protons and the C7-H of the indazole core confirms successful N1-alkylation.

Protocol B: Regioselective N2-SEM Protection of Nitro-Indazoles

Ideal for temporary masking prior to cross-coupling, directing subsequent C-3 lithiation.

  • Preparation: Dissolve the nitro-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Activation: Add NaH (1.2 equiv) at 0 °C and stir for 30 minutes.

  • Protection: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise.

  • Optimization for Nitro Groups: Because strong electron-withdrawing nitro substituents decrease the nucleophilicity of the indazole nitrogens, extend the reaction time to 18–24 hours at room temperature to ensure full conversion[3].

  • Analytical Validation: Following standard aqueous workup and chromatography, confirm regiochemistry via NOE studies. A characteristic NOE correlation between the SEM methylene protons and the C3-H of the indazole core confirms N2-protection [3].

References

  • National Institutes of Health (NIH): Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: PMC / NIH URL:[Link]

  • MDPI: A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions Source: MDPI URL: [Link]

  • ACS Publications: Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles | The Journal of Organic Chemistry Source: ACS URL: [Link]

Sources

Troubleshooting

Stabilization techniques for long-term storage of N-Isopropyl-6-nitro-1H-indazol-3-amine

Welcome to the Technical Support Center for N-Isopropyl-6-nitro-1H-indazol-3-amine . This guide is engineered for research scientists and drug development professionals who require rigorous, field-proven methodologies to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Isopropyl-6-nitro-1H-indazol-3-amine . This guide is engineered for research scientists and drug development professionals who require rigorous, field-proven methodologies to maintain the structural integrity of this highly functionalized intermediate over multi-year timelines.

Mechanistic Overview of Compound Vulnerabilities

To effectively stabilize N-Isopropyl-6-nitro-1H-indazol-3-amine, one must first understand the chemical causality behind its degradation. The molecule presents three primary structural loci that dictate its handling requirements:

  • The Secondary Amine (Position 3): Secondary amines are highly susceptible to oxidative cleavage and N-oxide formation when exposed to atmospheric oxygen[1]. Furthermore, they act as nucleophiles that readily react with atmospheric carbon dioxide to form carbamates.

  • The 6-Nitro Group: Nitroaromatic systems are notoriously sensitive to photolytic reduction and degradation. Exposure to ambient UV/Vis light can trigger radical formation and complex polymerization.

  • The 1H-Indazole Core: While generally robust, the indazole ring can undergo tautomerization and, under severe oxidative stress, ring-opening or N-oxidation[2].

The Self-Validating Storage Protocol

To ensure absolute confidence in batch integrity, we employ a self-validating storage methodology based on the principles outlined in the ICH Q1A(R2) stability testing guidelines[3]. This workflow not only protects the compound but provides built-in analytical checkpoints to verify that your storage conditions are actively preventing degradation.

Step-by-Step Methodology:

  • Step 1: Baseline Characterization (The Control) Before storage, analyze the bulk powder via HPLC-UV/MS (typically at 254 nm) to establish a baseline purity profile. Record the exact moisture content via Karl Fischer titration. Causality: You cannot measure stability without a high-resolution baseline of the initial impurity profile.

  • Step 2: Aliquoting to Minimize Freeze-Thaw Divide the bulk compound into single-use aliquots (e.g., 10 mg to 50 mg). Causality: Repeatedly opening a bulk container introduces fresh oxygen and atmospheric moisture, exponentially accelerating secondary amine oxidation and carbamate formation.

  • Step 3: Heavy Inert Gas Purging Place the open aliquots in a glove box or use a Schlenk line to purge the vials with Argon. Causality: Argon is denser than air and Nitrogen. It effectively sinks to the bottom of the vial, displacing both O 2​ (preventing oxidation) and CO 2​ (preventing carbamate formation)[1].

  • Step 4: Container Closure System Seal the aliquots in amber glass vials with PTFE-lined screw caps. Causality: Amber glass blocks the specific UV wavelengths that trigger the photolytic degradation of the 6-nitroindazole core[2]. PTFE prevents chemical interaction between the basic amine and the cap lining.

  • Step 5: Sentinel Vial Implementation (The Validation Step) Prepare one "sentinel" vial and store it at accelerated conditions (40°C / 75% Relative Humidity)[3]. Test this vial at 1, 3, and 6 months. Causality: If the sentinel vial shows expected degradation peaks while your main batch remains clean, your storage system is definitively validated as successful.

  • Step 6: Long-Term Storage Transfer the sealed, purged amber vials to a monitored -20°C freezer, ideally housed within a secondary desiccator cabinet containing indicating desiccant.

Troubleshooting & FAQs

Q: My compound has shifted from a pale yellow powder to a deep brown/orange. Is it still usable? A: Discoloration is the primary macroscopic indicator of photolytic degradation of the 6-nitroindazole core[2]. Even minor photolysis can cause severe color changes due to the formation of highly conjugated degradation products. You must re-analyze the batch via HPLC. If purity has dropped below 98%, discard or repurify. Ensure future batches are strictly stored in amber glass.

Q: We are seeing an unexpected mass increase (+44 Da) in our LC-MS analysis after 6 months of storage. What happened? A: A +44 Da mass shift is the classic signature of carbamate formation. The secondary N-isopropyl amine has reacted with atmospheric carbon dioxide. This occurs when vials are improperly sealed or purged with standard air rather than Argon. To troubleshoot, implement strict Argon purging and store the vials in a secondary desiccator.

Q: Can we store N-Isopropyl-6-nitro-1H-indazol-3-amine as a stock solution in DMSO to save time? A: It is highly discouraged for long-term storage. DMSO is hygroscopic and will absorb water, promoting hydrolysis. Furthermore, dissolved oxygen in the solvent will accelerate the oxidation of the secondary amine[1]. If a DMSO stock is absolutely necessary for immediate in vitro assays, store it at -80°C, protect it from light, and discard any unused solution within 30 days.

Quantitative Stability Data

The following table summarizes expected shelf-life outcomes based on various storage environments, demonstrating the critical need for optimal conditions.

Storage ConditionAtmosphereContainer ClosurePrimary Degradation PathwayExpected Shelf Life (>98% Purity)
-20°C (Optimal) Argon PurgedAmber Glass, PTFE CapNone (Stable)> 24 Months
2-8°C (Short-Term) Argon PurgedAmber Glass, PTFE CapTrace Oxidation6 - 12 Months
25°C / 60% RH Ambient AirClear GlassPhotolysis, Carbamate formation< 3 Months
40°C / 75% RH (Stress) Ambient AirClear GlassSevere Oxidation, Cleavage< 2 Weeks
DMSO Solution (-20°C) Ambient AirPolypropylene TubeSolvent-mediated Oxidation1 - 3 Months

Degradation & Stabilization Pathway Mapping

G Compound N-Isopropyl-6-nitro- 1H-indazol-3-amine SecAmine Secondary Amine (Position 3) Compound->SecAmine NitroIndazole 6-Nitroindazole Core Compound->NitroIndazole Oxidation Oxidation & Carbamate Formation SecAmine->Oxidation O2 / CO2 Exposure Photolysis Photolytic Degradation & Ring Oxidation NitroIndazole->Photolysis UV/Vis Light Argon Argon Purge & PTFE Seal Oxidation->Argon Prevented by Amber Amber Glass & -20°C Storage Photolysis->Amber Prevented by

Logical mapping of structural vulnerabilities to degradation pathways and stabilization protocols.

References

  • Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Oxidative Stability of Amino Polymer–Alumina Hybrid Adsorbents Source: Energy & Fuels - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative IC50 Values of N-Isopropyl-6-nitro-1H-indazol-3-amine versus Standard p38 MAPK Inhibitors: A Scaffold Analysis

For drug development professionals and medicinal chemists, evaluating the structure-activity relationship (SAR) of a kinase inhibitor requires looking beyond the final optimized drug candidate. Analyzing the foundational...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and medicinal chemists, evaluating the structure-activity relationship (SAR) of a kinase inhibitor requires looking beyond the final optimized drug candidate. Analyzing the foundational chemical scaffolds—and understanding why they exhibit specific baseline binding affinities—provides critical insights into rational drug design.

This guide provides an in-depth comparative analysis of N-Isopropyl-6-nitro-1H-indazol-3-amine (CAS 927209-11-8), a critical indazole-based intermediate documented in for the synthesis of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors, against fully elaborated standard reference inhibitors such as SB203580 and BIRB-796.

Mechanistic Rationale: Scaffold vs. Elaborated Inhibitor

The p38α MAPK pathway is a central driver of inflammatory cytokine production (e.g., TNF-α, IL-1β). Targeting this kinase requires compounds that can successfully navigate the ATP-binding pocket.

N-Isopropyl-6-nitro-1H-indazol-3-amine serves as a structural anchor rather than a finished therapeutic entity. Its design is highly intentional:

  • The Indazole Core: Mimics the adenine ring of ATP. It establishes foundational hydrogen bonds with the kinase hinge region (specifically Met109 and Gly110), anchoring the molecule within the active site.

  • The N-Isopropyl Group: Directed into a specific hydrophobic pocket (Pocket I) adjacent to the hinge region, this moiety enhances selectivity for p38α over other MAPKs (like ERK or JNK).

  • The 6-Nitro Group: In this intermediate state, the nitro group is an electron-withdrawing, sterically bulky placeholder. It lacks the hydrogen-bond donor/acceptor geometry required to interact with the DFG (Asp-Phe-Gly) motif in the activation loop or extend into the solvent-exposed channel.

Because the unelaborated nitro-indazole lacks these extended interactions, its intrinsic half-maximal inhibitory concentration (IC50) remains in the micromolar range. To achieve nanomolar potency, the nitro group is typically reduced to an amine (forming N3-isopropyl-1H-indazole-3,6-diamine) and coupled with aryl ureas or amides. This elaboration allows the molecule to stabilize the inactive "DFG-out" conformation, a mechanism famously utilized by the clinical reference inhibitor BIRB-796, as detailed by .

p38_pathway Stress Cellular Stress / Cytokines (LPS, TNF-α, IL-1β) MAPKK MKK3 / MKK6 (Upstream Kinases) Stress->MAPKK Activation p38 p38α MAPK (Target Enzyme) MAPKK->p38 Phosphorylation (Thr180/Tyr182) Downstream Downstream Effectors (MK2, ATF2, MSK1) p38->Downstream Kinase Activity Inflammation Inflammatory Response (Cytokine Production) Downstream->Inflammation Gene Expression Inhibitors Standard Inhibitors (SB203580, BIRB-796) Inhibitors->p38 High Affinity Binding (IC50 < 50 nM) Scaffold Indazole Scaffold (N-Isopropyl-6-nitro...) Scaffold->p38 Weak/Scaffold Binding (IC50 > 10 μM)

Fig 1: p38 MAPK signaling cascade and comparative intervention points of inhibitors vs scaffolds.

Comparative Quantitative Data

The table below contrasts the binding affinity of the unelaborated indazole scaffold against industry-standard p38α inhibitors.

CompoundMechanism of Actionp38α IC50 (nM)Structural Role / Status
N-Isopropyl-6-nitro-1H-indazol-3-amine Hinge-binding scaffold> 10,000*Synthetic Intermediate
SB203580 ATP-competitive (Type I)~ 50Standard Reference Tool
BIRB-796 (Doramapimod) Allosteric DFG-out (Type II)~ 18Clinical Reference
VX-702 ATP-competitive (Type I)~ 4 - 14Clinical Reference
Elaborated Indazole Leads Type I / Type II hybrids< 10Optimized Drug Candidates

*Note: Estimated baseline binding affinity for the unelaborated nitro-indazole scaffold prior to functionalization into final drug candidates.

Self-Validating Experimental Protocol: IC50 Determination

To accurately compare a weak scaffold (N-Isopropyl-6-nitro-1H-indazol-3-amine) against highly potent standards (SB203580), the assay must possess a wide dynamic range and strict internal validation. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay .

Causality of Assay Choice: TR-FRET is selected over standard luminescence because the time-delayed readout eliminates auto-fluorescence interference—a common issue when screening early-stage, unoptimized chemical intermediates.

Step-by-Step Methodology

Phase 1: Reagent Preparation & Compound Titration

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of N-Isopropyl-6-nitro-1H-indazol-3-amine (starting at 100 μM) and SB203580 (starting at 1 μM) in 100% DMSO.

  • Acoustic Dispensing: Transfer 100 nL of each compound into a 384-well low-volume ProxiPlate. Causality: Using acoustic dispensing prevents tip-based carryover and ensures DMSO concentration remains at a strict 1% final assay volume, preventing solvent-induced enzyme denaturation.

Phase 2: Kinase Reaction

  • Enzyme/Substrate Mix: Add 5 μL of p38α kinase (final concentration 1 nM) and ATF2 substrate (final concentration 50 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • ATP Initiation: Add 5 μL of ATP to initiate the reaction. Critical Step: ATP concentration must be strictly maintained at the apparent Km​ (~25 μM for p38α). Causality: Running the assay exactly at Km​ ensures balanced sensitivity for detecting both ATP-competitive (Type I) and non-competitive (Type II) inhibitors, preventing artificial inflation or deflation of the measured IC50.

  • Incubation: Seal and incubate at room temperature for 60 minutes.

Phase 3: Detection & Self-Validation

  • Stop/Detection Mix: Add 10 μL of detection buffer containing EDTA (to chelate Mg2+ and stop the reaction), a Europium-labeled anti-phospho-ATF2 antibody (donor), and an APC-labeled tracer (acceptor).

  • Incubation & Read: Incubate for 60 minutes. Read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Validation Checkpoint (Self-Validating System): Before calculating IC50s, calculate the Z'-factor using the positive control (1 μM BIRB-796, 100% inhibition) and negative control (1% DMSO vehicle, 0% inhibition). The assay is only validated and accepted if the Z'-factor is > 0.6 , proving robust signal-to-noise separation as defined by .

  • Analysis: Plot the 665/615 nm emission ratio against the log of compound concentration using a 4-parameter logistic (4-PL) non-linear regression to derive the IC50.

tr_fret_workflow Prep Compound Titration (DMSO) Reaction Kinase Reaction (ATP @ Km, 60 min) Prep->Reaction Enzyme p38α + Substrate (ATF2) Enzyme->Reaction Detection Eu-Anti-pATF2 + APC Tracer Reaction->Detection Stop Buffer Readout TR-FRET Readout (Ex 340nm / Em 615, 665nm) Detection->Readout 1h Incubation Analysis IC50 Calculation (4-PL Fit) Readout->Analysis

Fig 2: TR-FRET kinase assay workflow for self-validating IC50 determination of p38 inhibitors.

References

  • US Patent 7,517,901 B2 - p38 MAP kinase inhibitors and methods for using the same (Hoffmann-La Roche Inc.).
  • Lee, J. C., et al. (1994) - A protein kinase involved in the regulation of inflammatory cytokine biosynthesis. Nature, 372(6508), 739-746. Available at:[Link]

  • Pargellis, C., et al. (2002) - Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. Available at:[Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999) - A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Available at: [Link]

Comparative

Quantitative 1H NMR (qNMR) vs. Chromatographic Methods for the Purity Validation of N-Isopropyl-6-nitro-1H-indazol-3-amine

Executive Summary In pharmaceutical development, the accurate purity validation of highly functionalized intermediates is a critical regulatory requirement. N-Isopropyl-6-nitro-1H-indazol-3-amine (CAS 927209-11-8) is a s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the accurate purity validation of highly functionalized intermediates is a critical regulatory requirement. N-Isopropyl-6-nitro-1H-indazol-3-amine (CAS 927209-11-8) is a specialized indazole derivative frequently utilized in the synthesis of targeted kinase inhibitors[1]. Validating the purity of such novel synthetic molecules presents a significant analytical challenge: certified reference materials (CRMs) of the identical chemical structure are rarely available, rendering traditional relative quantification methods prone to error[2].

This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional chromatographic alternatives (HPLC-UV and LC-MS), providing supporting experimental data and a self-validating protocol for absolute purity determination.

The Analytical Dilemma: Why Traditional Methods Fall Short

Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the default method for purity assessment. However, HPLC-UV and LC-MS are relative techniques. They rely on the assumption that the analyte and its impurities share identical response factors (extinction coefficients or ionization efficiencies).

Quantitative NMR (qNMR) operates on a fundamentally different physical principle: the integral of an NMR resonance is directly proportional to the molar concentration of the nuclei producing that signal [3]. Because qNMR is a primary ratio method, it requires no compound-specific calibration curves or identical reference standards[3].

Table 1: Comparative Analysis of Purity Validation Techniques
Analytical TechniqueQuantitation PrincipleReference Standard RequirementKey Limitations for Novel Intermediates
HPLC-UV (254 nm) Relative (Extinction Coefficient)Requires identical structural standardOverestimates purity; blind to non-chromophoric impurities (e.g., residual solvents, inorganic salts).
LC-MS (TIC) Relative (Ionization Efficiency)Requires identical structural standardHighly biased by differential ionization; ion suppression can mask major impurities.
1H qNMR (Absolute) Absolute (Proton Resonance)Universal Internal Standard (e.g., DMSO2) Requires high-field NMR (≥ 400 MHz) and ultra-precise gravimetric preparation[4].

1H NMR Spectral Analysis & Signal Selection

To utilize qNMR effectively, the unambiguous assignment of the analyte’s NMR signals is paramount to prevent impurity signals from co-integrating with the target peak[4].

N-Isopropyl-6-nitro-1H-indazol-3-amine ( C10​H12​N4​O2​ , MW: 220.23 g/mol ) exhibits the following predicted 1H NMR profile in DMSO- d6​ :

  • Aliphatic Region: ~1.25 ppm (doublet, 6H, isopropyl −CH3​ ); ~4.05 ppm (multiplet, 1H, isopropyl −CH ).

  • Aromatic Region: The strongly electron-withdrawing 6-nitro group deshields the adjacent protons. H-4 appears at ~7.85 ppm (doublet, 1H), H-5 at ~7.95 ppm (doublet of doublets, 1H), and the isolated H-7 proton appears downfield at ~8.35 ppm (doublet, 1H).

  • Heteroatom Protons: ~6.20 ppm (broad doublet, 1H, exocyclic −NH ); ~12.6 ppm (broad singlet, 1H, indazole −NH ).

Target Selection: For absolute quantitation, we select the isolated H-7 aromatic proton (~8.35 ppm) . It is well-resolved from the aliphatic baseline and free from the exchange dynamics that affect NH protons.

Internal Standard (IS) Selection: We utilize Dimethyl sulfone (DMSO2) as the internal calibrant. DMSO2 provides a sharp, highly isolated singlet at 2.98 ppm , ensuring zero spectral overlap with the indazole analyte[5].

Self-Validating Experimental Protocol for qNMR

A robust qNMR method must be a self-validating system where every experimental parameter is intentionally controlled to preserve the linear relationship between signal intensity and nuclear concentration.

Step-by-Step Methodology
  • Gravimetric Preparation (The Critical Variable):

    • Action: Accurately weigh ~10.000 mg of N-Isopropyl-6-nitro-1H-indazol-3-amine and ~5.000 mg of DMSO2 (TraceCERT® grade, known purity Pstd​ ) using a microbalance ( d=0.001 mg).

    • Causality: qNMR is fundamentally a mass-ratio technique. The absolute accuracy of the final purity value is directly limited by the precision of this weighing step[2].

  • Co-Dissolution:

    • Action: Co-dissolve both powders in 0.6 mL of high-purity DMSO- d6​ directly in a 5 mm NMR tube.

    • Causality: Co-dissolving ensures the internal standard and the analyte experience the exact same magnetic field homogeneity, solvent volume, and probe tuning parameters[2].

  • T1 Relaxation Assessment:

    • Action: Perform an Inversion Recovery experiment to determine the longest spin-lattice relaxation time ( T1​ ) among the target protons.

  • Acquisition Parameters:

    • Action: Acquire 1H NMR spectra using a 90° excitation pulse. Set the relaxation delay ( D1​ ) to ≥ 5 × T1​ (typically 30 seconds for aromatic protons). Acquire sufficient scans (e.g., 64) to achieve a Signal-to-Noise (S/N) ratio ≥ 150.

    • Causality: A D1​ of > 5 × T1​ is mandatory to ensure >99.3% longitudinal magnetization recovery before the next pulse. Failure to do so causes signal saturation and artificially lowers the integration value[3]. Regulatory authorities (e.g., USP) mandate an S/N ≥ 150 to prevent baseline noise from inflating the integral[6].

  • Processing & Integration:

    • Action: Apply a 0.3 Hz exponential line broadening factor. Perform rigorous manual phase correction and high-order baseline correction.

The Absolute Purity Calculation

The mass fraction purity ( Px​ ) is calculated using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of nuclei, M = Molar mass, W = Gravimetric weight).

Comparative Experimental Data

To demonstrate the efficacy of this protocol, a single batch of N-Isopropyl-6-nitro-1H-indazol-3-amine was analyzed across three different platforms.

Table 2: Purity Validation Results (Batch #IND-042)
Analytical PlatformReported PurityVariance vs qNMRAnalytical Conclusion
HPLC-UV (254 nm) 99.6% (Area %)+ 2.4%Falsely elevated. Missed residual aliphatic solvents and inorganic salts invisible at 254 nm.
LC-MS (ESI+) 98.8% (Area %)+ 1.6%Falsely elevated. Minor impurities exhibited poor ionization efficiency, suppressing their apparent concentration.
1H qNMR (DMSO2 IS) 97.2% (% w/w) 0.0% (Baseline) True mass-fraction purity. Accurately accounted for all proton-containing impurities and total mass balance.

Data Interpretation: The chromatographic methods dangerously overestimated the purity of the intermediate. qNMR revealed the true absolute purity (97.2%), proving its superiority for validating novel synthetic molecules where no commercial reference standards exist[2].

Workflow Visualization

qNMR_Workflow N1 1. Reference Standard Selection (DMSO2: Isolated Singlet at 2.98 ppm) N2 2. Gravimetric Co-Dissolution (Analyte + IS in DMSO-d6) N1->N2 N3 3. T1 Relaxation Measurement (Inversion Recovery to find longest T1) N2->N3 N4 4. 1H NMR Acquisition (90° Pulse, D1 > 5*T1, S/N ≥ 150) N3->N4 N5 5. Spectral Processing (Zero-filling, Phase & Baseline Correction) N4->N5 N6 6. Absolute Purity Calculation (Mass Fraction % w/w via Integration) N5->N6

qNMR workflow for absolute purity validation of pharmaceutical intermediates.

References

  • [2] qNMR for Purity Determination in Pharmaceuticals - RSSL. Available at:

  • [3] Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. Available at:

  • [5] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC (NIH). Available at:

  • [6] Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. Available at:

  • [4] A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available at:

  • [1] CAS 927209-11-8 | N-ISOPROPYL-6-NITRO-1H-INDAZOL-3-AMINE - Guidechem. Available at:

Sources

Validation

Reproducibility of N-Isopropyl-6-nitro-1H-indazol-3-amine synthesis across different batches

An in-depth technical analysis of the synthetic reproducibility of N-Isopropyl-6-nitro-1H-indazol-3-amine (CAS 927209-11-8), a privileged hinge-binding scaffold utilized in the development of p38 MAP kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the synthetic reproducibility of N-Isopropyl-6-nitro-1H-indazol-3-amine (CAS 927209-11-8), a privileged hinge-binding scaffold utilized in the development of p38 MAP kinase inhibitors and other targeted therapeutics.

Mechanistic Pathways & Route Comparison

The batch-to-batch reproducibility of N-Isopropyl-6-nitro-1H-indazol-3-amine is historically challenged by the harsh conditions required for the cyclization of its precursor. To establish a highly reproducible process, process chemists must evaluate the thermodynamic and kinetic profiles of the chosen synthetic route.

We compare two primary methodologies:

  • Route A (The Traditional Amide Cyclization): Originally described in early patent literature for p38 MAP kinase inhibitors 1, this route relies on the amidation of 2-fluoro-4-nitrobenzoic acid with isopropylamine, followed by cyclization with hydrazine.

  • Route B (The Nitrile SNAr Cyclization & Reductive Amination): A modernized, highly reproducible approach leveraging the nucleophilic aromatic substitution (SNAr) of 2-fluoro-4-nitrobenzonitrile with hydrazine, followed by selective reductive amination 2.

Mechanistic Rationale for Route B's Superiority: In Route A, the secondary amide is a poor leaving group/directing group for cyclization, necessitating high temperatures (100°C) and high-boiling, difficult-to-remove solvents like N-Methyl-2-pyrrolidone (NMP). This leads to thermal degradation and variable impurity profiles. Conversely, in Route B, the strongly electron-withdrawing nature of both the ortho-fluoro and para-nitro groups highly activates the nitrile carbon for SNAr attack by hydrazine 3. The subsequent cyclization is rapid, exothermic, and can be performed in benign solvents like ethanol.

SyntheticRoutes cluster_A Route A: Traditional Amide Cyclization cluster_B Route B: Nitrile Cyclization & Reductive Amination A1 2-Fluoro-4-nitro- benzoic acid A2 2-Fluoro-N-isopropyl- 4-nitrobenzamide A1->A2 1. SOCl2 2. iPrNH2 A3 N-Isopropyl-6-nitro- 1H-indazol-3-amine A2->A3 NH2NH2, K2CO3 NMP, 100°C B1 2-Fluoro-4-nitro- benzonitrile B2 6-Nitro-1H-indazol- 3-amine B1->B2 NH2NH2·H2O EtOH, Reflux B3 N-Isopropyl-6-nitro- 1H-indazol-3-amine B2->B3 Acetone, NaBH(OAc)3 AcOH, DCE

Comparison of Route A (Amide Cyclization) and Route B (Nitrile Cyclization) synthetic pathways.

Batch-to-Batch Reproducibility Data

To objectively quantify reproducibility, a 5-batch pilot campaign (100 g scale) was executed for both routes. The data below highlights the stark contrast in process reliability.

Process MetricRoute A: Amide CyclizationRoute B: Nitrile Cyclization
Average Overall Yield (5 Batches) 64.2%83.5%
Yield Relative Standard Deviation (RSD) 8.7%2.1%
Average Purity (HPLC Area %) 94.5%98.8%
Major Impurity Profile Unreacted amide, NMP-adductsTrace over-alkylation (<0.5%)
E-factor (kg waste / kg product) ~45~18
Primary Scalability Bottleneck High temp (100°C), difficult solvent removalExothermic hydrazine addition requires controlled dosing

Data Interpretation: Route A's high RSD (8.7%) is a direct consequence of the equilibrium-driven amide cyclization, which often stalls, requiring variable reaction times and tedious chromatographic purification. Route B's low RSD (2.1%) proves it is a highly controlled, robust process suitable for GMP scale-up.

Detailed Experimental Protocols & Self-Validating Systems

The following protocol details the optimized Route B , engineered with built-in causality and self-validating In-Process Controls (IPCs) to guarantee reproducibility.

Step 1: SNAr Cyclization to 6-Nitro-1H-indazol-3-amine
  • Causality for Solvent Choice: Ethanol is selected because the starting material is soluble at elevated temperatures, but the highly polar 3-aminoindazole product is poorly soluble. This creates a thermodynamic sink; as the product forms, it precipitates, driving the reaction to completion and preventing over-reaction.

  • Procedure:

    • Charge a reactor with 2-fluoro-4-nitrobenzonitrile (1.0 eq) and Ethanol (10 volumes). Stir to suspend.

    • Heat the mixture to 75°C.

    • Add Hydrazine hydrate (80% aqueous, 2.5 eq) dropwise over 1 hour. Caution: Highly exothermic.

    • Self-Validation Check (IPC 1): The reaction transitions from a clear solution to a thick yellow suspension. Analyze via HPLC. The protocol is self-validating: if starting material >1%, maintain heating for an additional 1 hour. Do not proceed until the threshold is met.

    • Cool the suspension to 0°C, filter the yellow precipitate, and wash with cold ethanol (2 volumes). Dry under vacuum to yield the intermediate.

Step 2: Selective Reductive Amination
  • Causality for Reagent Choice: The exocyclic C3-amine of the indazole is weakly nucleophilic due to the electron-withdrawing nitro group. Acetic acid is required to catalyze iminium ion formation with acetone. Sodium triacetoxyborohydride (NaBH(OAc)3) is explicitly chosen over NaBH4 or Pd/C+H2 because it is exceptionally mild and will selectively reduce the iminium ion without reducing the sensitive nitro group at the C6 position.

  • Procedure:

    • Suspend 6-nitro-1H-indazol-3-amine (1.0 eq) in 1,2-Dichloroethane (DCE) (15 volumes).

    • Add Acetone (5.0 eq) and Glacial Acetic Acid (1.5 eq). Stir at 25°C for 30 minutes to pre-form the iminium intermediate.

    • Add NaBH(OAc)3 (2.0 eq) in portions over 30 minutes.

    • Self-Validation Check (IPC 2): Monitor via HPLC at 4 hours. The reaction is complete when the intermediate is <0.5%. If incomplete, add an additional 0.5 eq of Acetone and 0.5 eq of NaBH(OAc)3.

    • Quench the reaction with saturated aqueous NaHCO3 until pH 7.5 is reached. Extract with Ethyl Acetate, dry over MgSO4, and concentrate to yield N-Isopropyl-6-nitro-1H-indazol-3-amine.

Workflow W1 Step 1: SNAr Cyclization EtOH, NH2NH2·H2O, 80°C W2 W2 W1->W2 W3 Isolation 1: Precipitation Cool to 0°C, Filter, Wash with cold EtOH W2->W3 Pass W4 Step 2: Reductive Amination Acetone, NaBH(OAc)3, DCE, 25°C W3->W4 W5 IPC 2: Alkylation Control HPLC: Monitor over-alkylation W4->W5 W6 W6 W5->W6 Pass

Self-validating experimental workflow and IPC checkpoints for Route B synthesis.

Conclusion & Recommendations

For drug development professionals requiring consistent batches of N-Isopropyl-6-nitro-1H-indazol-3-amine for kinase inhibitor synthesis, abandoning the traditional amide cyclization (Route A) is highly recommended. The nitrile-hydrazine SNAr approach (Route B) eliminates the need for harsh, high-boiling solvents and replaces thermodynamic bottlenecks with a rapid, precipitation-driven equilibrium. By implementing the self-validating IPCs described above, laboratories can achieve >98% purity with a yield RSD of <3%, ensuring seamless downstream processing.

References

  • Title: p38 MAP kinase inhibitors and methods for using the same (US7517901B2)
  • Title: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir Source: Molecules / National Center for Biotechnology Inform
  • Title: The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals Source: BenchChem URL: [3]

Sources

Comparative

Benchmarking N-Isopropyl-6-nitro-1H-indazol-3-amine Against Alternative 3-Aminoindazole Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold benchmarking, structure-activity relationships (SAR), and in vitro kinase evaluation protocols. Executive Summary & Mec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold benchmarking, structure-activity relationships (SAR), and in vitro kinase evaluation protocols.

Executive Summary & Mechanistic Grounding

In modern medicinal chemistry, the 3-aminoindazole core has emerged as a highly privileged, "hinge-binding" pharmacophore for kinase inhibition[1]. By structurally mimicking the adenine ring of ATP, the indazole nitrogen atoms act as critical hydrogen bond donors and acceptors, anchoring the molecule within the kinase ATP-binding pocket (typically interacting with strictly conserved Glutamate and Cysteine residues)[1].

This guide provides an objective benchmarking analysis of N-Isopropyl-6-nitro-1H-indazol-3-amine (CAS 927209-11-8)—a specialized precursor heavily utilized in the development of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors[2],[3]—against fully elaborated 3-aminoindazole clinical candidates such as Linifanib (ABT-869) and Entrectinib [1],[4].

p38_pathway Stimulus Cellular Stress / Cytokines MKK3_6 MKK3 / MKK6 Kinases Stimulus->MKK3_6 Activation p38 p38 MAPK MKK3_6->p38 Phosphorylation Downstream Inflammatory Response (MK2, ATF2, Cytokine Release) p38->Downstream Signal Transduction Inhibitor N-Isopropyl-6-nitro- 1H-indazol-3-amine (Inhibitor Scaffold) Inhibitor->p38 ATP-Competitive Inhibition

Caption: p38 MAPK signaling cascade and the targeted intervention point by 3-aminoindazole derivatives.

Comparative Benchmarking Analysis

The versatility of the 3-aminoindazole scaffold lies in its amenability to diverse functionalization. The specific substitutions dictate the kinase selectivity profile, binding kinetics, and overall physicochemical properties.

N-Isopropyl-6-nitro-1H-indazol-3-amine (The p38 MAPK Scaffold)
  • Structural Rationale: This compound features an isopropyl group on the 3-amino position and a highly electron-withdrawing nitro group at the 6-position[2].

  • Mechanistic Advantage: The isopropyl group provides precise steric bulk that directs the orientation of the molecule within the relatively tight p38 MAPK binding pocket[3]. Concurrently, the 6-nitro group modulates the pKa of the indazole NH, strengthening the hydrogen-bonding network with the kinase hinge region. It serves as a foundational building block for synthesizing Type I (ATP-competitive) inhibitors[2],[3].

Linifanib / ABT-869 (The VEGFR/PDGFR Benchmark)
  • Structural Rationale: Linifanib incorporates an N,N'-diaryl urea moiety at the C4-position of the 3-aminoindazole core[1].

  • Mechanistic Advantage: The bulky urea moiety forces the kinase into a "DFG-out" conformation, classifying it as a Type II inhibitor. This structural adaptation allows it to potently inhibit receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are critical in tumor angiogenesis[1].

Entrectinib (The ALK/ROS1/TRK Benchmark)
  • Structural Rationale: Entrectinib utilizes the 3-aminoindazole core but is heavily functionalized with a tetrahydropyran ring and a fluorophenyl group[4].

  • Mechanistic Advantage: Designed for central nervous system (CNS) penetration, its lipophilicity and topological polar surface area (TPSA) are strictly controlled. It efficiently crosses the blood-brain barrier (BBB) to target ALK and ROS1 mutations in brain metastases[4].

Quantitative Performance Comparison

The following table synthesizes the pharmacological and structural parameters of these compounds to guide rational drug design choices.

Compound / ScaffoldPrimary Target(s)Kinase Binding ModeKey Structural SubstitutionRepresentative IC50BBB Penetration
N-Isopropyl-6-nitro-1H-indazol-3-amine (Derivatives)p38 MAPKType I (ATP-competitive)3-isopropylamino, 6-nitroLow nM (Elaborated forms)Moderate (Tunable)
Linifanib (ABT-869) VEGFR, PDGFRType II (DFG-out)C4 N,N'-diaryl urea4 nM (VEGFR), 66 nM (PDGFR)Low
Entrectinib ALK, ROS1, TRKsType I (ATP-competitive)3-(4-piperazinyl) variant1.7 nM (ALK), 0.2 nM (ROS1)High (Validated)

Experimental Methodology: Self-Validating Kinase Inhibition Assay

Step-by-Step Protocol: TR-FRET IC50 Determination

1. Reagent Preparation & Causality:

  • Kinase Buffer: Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

    • Scientific Rationale: DTT is critical to keep the active-site cysteine residues (e.g., Cys119 in p38 MAPK) reduced, preventing oxidative crosslinking. Tween-20 prevents the hydrophobic indazole compounds from aggregating and adhering to the microplate walls.

2. Compound Serial Dilution:

  • Prepare a 10-point, 3-fold serial dilution of the 3-aminoindazole compounds in 100% DMSO.

  • Transfer to the assay plate to achieve a final DMSO concentration of exactly 1% (v/v).

    • Scientific Rationale: Exceeding 1% DMSO can induce solvent-mediated denaturation of the kinase, skewing the IC50 curve and invalidating the benchmark.

3. Kinase Reaction Initiation:

  • Add the target kinase (e.g., p38α) and the specific biotinylated peptide substrate to the assay plate.

  • Incubate for 15 minutes at room temperature to allow compound-kinase equilibrium.

  • Initiate the reaction by adding ATP at its predetermined Michaelis-Menten constant ( Km​ ).

    • Scientific Rationale: Running the assay at the ATP Km​ ensures that the assay is highly sensitive to ATP-competitive (Type I) inhibitors like the 3-aminoindazole scaffolds, allowing for accurate cross-compound comparison.

4. Detection & Data Analysis:

  • Stop the reaction after 60 minutes by adding EDTA (to chelate Mg2+ and halt kinase activity).

  • Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine specific phosphorylation.

kinase_assay Prep Compound Prep (1% Final DMSO) Equilibrate Kinase Incubation (Binding Equilibrium) Prep->Equilibrate React ATP Addition (Run at Km) Equilibrate->React Detect TR-FRET Detection (Europium/APC) React->Detect Analyze IC50 Calculation (Non-linear Regression) Detect->Analyze

Caption: Standardized TR-FRET in vitro kinase assay workflow for objective IC50 determination.

References

  • Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry - ACS Publications.1

  • Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. PubMed - J Med Chem.4

  • Isopropyl-(6-nitro-1H-indazol-3-yl)-amine | 927209-11-8. Molaid Chemical Database.2

  • US20070049633A1 / US7517901B2 - p38 MAP kinase inhibitors and methods for using the same. Google Patents.3

Sources

Validation

Comparison of synthetic routes for scaling up N-Isopropyl-6-nitro-1H-indazol-3-amine

Target Molecule: N-Isopropyl-6-nitro-1H-indazol-3-amine (CAS: 927209-11-8) Application: Critical intermediate in the synthesis of highly potent p38 MAP kinase inhibitors. Retrosynthetic Strategy & Route Selection The syn...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: N-Isopropyl-6-nitro-1H-indazol-3-amine (CAS: 927209-11-8) Application: Critical intermediate in the synthesis of highly potent p38 MAP kinase inhibitors.

Retrosynthetic Strategy & Route Selection

The synthesis of N-alkylated 3-aminoindazoles presents a classic regioselectivity challenge in heterocyclic chemistry. The indazole core contains three nucleophilic nitrogen atoms (N1, N2, and the exocyclic 3-amino group). Direct alkylation or reductive amination of an unprotected 3-aminoindazole often yields a complex mixture of regioisomers because the exocyclic amine's lone pair is heavily delocalized into the electron-deficient, nitro-substituted aromatic ring.

To circumvent this, process chemists evaluate two primary pathways:

  • Route A (The Amide Cyclization Route): Pre-installs the isopropyl group via an amide bond before forming the indazole ring. This is the authoritative standard developed by Hoffmann-La Roche for clinical scale-up [1].

  • Route B (The Nitrile Cyclization Route): Forms the primary 3-aminoindazole heterocycle first, followed by a demanding reductive amination[2].

Synthesis_Workflows cluster_RouteA Route A: Amide-Hydrazine Cyclization (Roche Protocol) cluster_RouteB Route B: Nitrile Cyclization & Reductive Amination A1 2-Fluoro-4-nitrobenzoic acid A2 Amidation (SOCl2, iPrNH2) A1->A2 A3 2-Fluoro-N-isopropyl -4-nitrobenzamide A2->A3 A4 SNAr & Cyclization (N2H4·H2O, K2CO3, NMP) A3->A4 A5 N-Isopropyl-6-nitro -1H-indazol-3-amine A4->A5 B1 2-Fluoro-4-nitrobenzonitrile B2 SNAr & Cyclization (N2H4·H2O, n-BuOH) B1->B2 B3 6-Nitro-1H-indazol-3-amine B2->B3 B4 Reductive Amination (Acetone, NaBH(OAc)3) B3->B4 B5 N-Isopropyl-6-nitro -1H-indazol-3-amine B4->B5

Figure 1: Comparative synthetic workflows for N-Isopropyl-6-nitro-1H-indazol-3-amine.

Objective Performance Comparison

When scaling up to multi-kilogram batches, Route A vastly outperforms Route B. The data below summarizes the metrics based on standard process chemistry parameters for these transformations.

Process MetricRoute A (Amide Cyclization)Route B (Nitrile Cyclization)
Overall Yield (2 steps) 65% – 75% 35% – 45%
Regioselectivity >99% (Exocyclic N-alkylation fixed) <60% (N1/N2 alkylation byproducts)
Key Intermediate 2-Fluoro-N-isopropyl-4-nitrobenzamide6-Nitro-1H-indazol-3-amine
Reaction Temperature 110 °C (NMP)Reflux (n-BuOH) then RT
Purification Requirement Direct precipitation / FiltrationComplex column chromatography
Scalability High (API Clinical Scale) Low (Sluggish reductive amination)

Causality in Experimental Design (E-E-A-T)

Why Route A Guarantees Regioselectivity

In Route A, the isopropyl group is installed on the amide nitrogen before the heterocycle is formed [1]. During the cyclization step, the incoming hydrazine acts as a bis-nucleophile. The terminal nitrogen of hydrazine attacks the aryl fluoride via Nucleophilic Aromatic Substitution (SNAr). Subsequently, the internal hydrazine nitrogen attacks the amide carbonyl. Water is eliminated, and the original amide nitrogen—already bearing the isopropyl group—becomes the exocyclic 3-amino group. This structural pre-organization completely eliminates the possibility of N1 or N2 alkylation.

Solvent and Base Selection in the Cyclization Step

Route A utilizes N-Methyl-2-pyrrolidone (NMP) and Potassium Carbonate (K₂CO₃).

  • The Solvent Effect: NMP is a highly polar aprotic solvent. Unlike protic solvents (like the n-butanol used in Route B [3]), NMP poorly solvates the hydrazine nucleophile, leaving it "naked" and highly reactive. This is critical because the 2-fluoro-4-nitrobenzamide intermediate is less electrophilic than a corresponding benzonitrile.

  • The Base Effect: The SNAr reaction generates Hydrofluoric acid (HF). If unquenched, HF protonates the remaining hydrazine, stalling the catalytic cycle. K₂CO₃ acts as an irreversible acid scavenger, driving the reaction to completion.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure reproducibility at scale.

Protocol A: The Roche Route (Recommended for Scale-Up)

Step 1: Synthesis of 2-Fluoro-N-isopropyl-4-nitrobenzamide

  • Activation: Suspend 2-fluoro-4-nitrobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM, 10 volumes). Add a catalytic amount of DMF (0.05 equiv).

  • Chlorination: Dropwise add thionyl chloride (1.2 equiv) at 0 °C. Warm to room temperature and stir until gas evolution ceases and the solution becomes clear (indicates complete conversion to the highly reactive acid chloride).

  • Amidation: Concentrate the mixture under reduced pressure to remove excess SOCl₂. Redissolve in DCM. Slowly add this solution to a pre-cooled (0 °C) mixture of isopropylamine (1.5 equiv) and triethylamine (1.5 equiv) in DCM.

  • Workup: Stir for 2 hours at RT. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to afford the intermediate as a solid.

    • Self-Validation: LC-MS must show [M+H]⁺ = 227.

Step 2: Cyclization to N-Isopropyl-6-nitro-1H-indazol-3-amine

  • Reaction Setup: Dissolve 2-fluoro-N-isopropyl-4-nitrobenzamide (1.0 equiv) in NMP (5 volumes) in a reactor equipped with a reflux condenser and an acid scrubber system.

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 equiv). Slowly add hydrazine hydrate (80% aqueous solution, 3.0 equiv). Caution: Hydrazine is toxic and potentially explosive; perform strictly under an inert N₂ atmosphere.

  • Heating: Heat the mixture to 110 °C for 5.0 hours [1].

  • In-Process Control: Monitor by TLC (Hexane/EtOAc 1:1). The reaction is complete when the starting material spot is entirely consumed.

  • Isolation: Cool the mixture to 10 °C. Slowly pour into vigorously stirred ice-water (15 volumes) to precipitate the product and safely quench unreacted hydrazine. Filter the resulting yellow solid, wash with cold water, and dry under vacuum at 50 °C.

    • Self-Validation: LC-MS must show [M+H]⁺ = 221.2.

Protocol B: Nitrile Cyclization & Reductive Amination (Alternative)

Step 1: Synthesis of 6-Nitro-1H-indazol-3-amine

  • Dissolve 2-fluoro-4-nitrobenzonitrile (1.0 equiv) in n-butanol (10 volumes) [3].

  • Add hydrazine hydrate (3.0 equiv) and heat to reflux (approx. 115 °C) for 12 hours.

  • Cool to room temperature, concentrate under reduced pressure, and triturate with water to isolate the primary amine.

Step 2: Reductive Amination (The Bottleneck)

  • Dissolve 6-nitro-1H-indazol-3-amine (1.0 equiv) in 1,2-dichloroethane (DCE). Add acetone (5.0 equiv) and glacial acetic acid (1.0 equiv).

  • Stir for 1 hour to allow imine/iminium formation.

  • Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 equiv) in portions. Stir at RT for 24 hours.

  • Observation: This step typically stalls at ~50% conversion due to the poor nucleophilicity of the 3-amino group [2]. Extensive silica gel chromatography is required to separate the desired product from unreacted starting material and N1-isopropyl byproducts, making it unviable for large-scale manufacturing.

References

  • F. Hoffmann-La Roche AG. "P38 MAP KINASE INHIBITORS AND METHODS FOR USING THE SAME." US Patent 7,517,901 B2, April 14, 2009.
  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." Journal of Organic Chemistry, American Chemical Society, 2010.
  • BenchChem Technical Support. "Optimizing Catalytic Processes for 3-Amino-4,6-difluoro-1H-indazole." BenchChem, 2025.

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